Product packaging for S-methyl DM1(Cat. No.:)

S-methyl DM1

Cat. No.: B10857729
M. Wt: 752.3 g/mol
InChI Key: PLYHSTGTQYPYMT-JLZGXKMHSA-N
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Description

S-methyl DM1 is a useful research compound. Its molecular formula is C36H50ClN3O10S and its molecular weight is 752.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50ClN3O10S B10857729 S-methyl DM1

Properties

Molecular Formula

C36H50ClN3O10S

Molecular Weight

752.3 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1

InChI Key

PLYHSTGTQYPYMT-JLZGXKMHSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of S-methyl DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are a class of potent antimitotic agents, first discovered in the 1970s from the Ethiopian shrub Maytenus ovatus.[1][2] Despite demonstrating powerful anti-tumor activity, their systemic toxicity limited their therapeutic potential in clinical trials.[3] This challenge paved the way for their development as payloads in antibody-drug conjugates (ADCs), a strategy designed to deliver the cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues.

A key development in this field was the synthesis of DM1 (Mertansine), a thiol-containing derivative of maytansine.[4][5] The thiol group provides a reactive handle for stable conjugation to monoclonal antibodies. S-methyl DM1, the subject of this guide, is the thiomethyl derivative of DM1 and has been identified as a principal and highly potent metabolite of DM1-containing ADCs following their internalization and processing within target cells.[6][7] This document provides a comprehensive overview of the origin, discovery, synthesis, and mechanism of action of this compound.

Origin and Discovery

The origin of this compound is multi-faceted, beginning with a natural product, progressing through semi-synthesis, and culminating in its identification as a key in vivo metabolite.

Natural Precursors: Ansamitocins

While maytansinoids were first found in plants, it was later discovered that the true producers are microorganisms.[3] The bacterium Actinosynnema pretiosum produces a family of maytansinoids known as ansamitocins.[3][8] These microbial fermentations serve as the primary source for the maytansinoid core structure used in the synthesis of ADC payloads.[8] The biosynthesis within A. pretiosum is orchestrated by a cluster of genes (asm) that encode a Type I polyketide synthase (PKS) and a series of enzymes for post-PKS modifications, such as methylation, chlorination, and acylation.[9][10][11] The process begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA).[10]

Maytansinoid_Biosynthesis cluster_0 Biosynthesis in Actinosynnema pretiosum AHBA 3-Amino-5-Hydroxybenzoic Acid (Starter Unit) PKS asm Polyketide Synthase (Chain Assembly) AHBA->PKS Proansamitocin Proansamitocin (Macrocycle) PKS->Proansamitocin PostPKS Post-PKS Modifications (asm gene products: Methylation, Acylation, Chlorination, etc.) Proansamitocin->PostPKS AP3 Ansamitocin P-3 (Natural Maytansinoid) PostPKS->AP3

Caption: Biosynthetic origin of a natural maytansinoid precursor.
Synthetic Modification to DM1

The natural maytansinoid, Ansamitocin P-3, is the starting material for the semi-synthesis of DM1. To make it suitable for antibody conjugation, the N-acetyl group at the N2' position is removed and replaced with a thiol-containing acyl side chain, resulting in DM1 (N²ʹ-deacetyl-N²ʹ-(3-mercapto-1-oxopropyl)-maytansine).[4][12] This modification is critical for creating a stable linkage with an antibody, typically through a maleimide-containing linker to form a thioether bond.[5]

Discovery of this compound as a Metabolite

This compound was discovered during metabolic studies of DM1-containing ADCs.[7] When an ADC like Trastuzumab Emtansine (T-DM1) is internalized by a cancer cell, it is trafficked to the lysosome where the antibody is degraded, releasing the DM1 payload. The free thiol on DM1 can then be methylated by cellular enzymes, forming this compound (N²ʹ-deacetyl-N²ʹ-(3-thiomethyl-1-oxopropyl)-maytansine).[6][12] This thiomethyl derivative was identified as a major, stable, and highly cytotoxic catabolite found in both tumor tissue and the liver in preclinical models.[7]

SMethyl_DM1_Pathway cluster_0 Synthetic & Metabolic Pathway AP3 Ansamitocin P-3 (Natural Product) SemiSynth Semi-synthesis (Side-chain modification) AP3->SemiSynth DM1 DM1 (Thiol-containing payload) SemiSynth->DM1 Conjugation Conjugation (to Antibody) DM1->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Metabolism Intracellular Metabolism (S-methylation) ADC->Metabolism SMethylDM1 This compound (Active Metabolite) Metabolism->SMethylDM1

Caption: The synthetic and metabolic pathway leading to this compound.

Experimental Protocols & Synthesis

Production of Maytansinoid Precursors

The production of ansamitocins relies on fermentation technology.

  • Organism: Actinosynnema pretiosum ssp. auranticum ATCC 31565.[9]

  • Medium: A typical production medium is a yeast/malt/glucose (YMG) medium containing 0.4% yeast extract, 1% malt extract, and 0.4% glucose at a pH of 7.3.[9]

  • Process: The bacterium is cultivated under controlled conditions in large-scale fermenters. The ansamitocins, including Ansamitocin P-3, are isolated from the complex fermentation broth using chromatographic techniques.[8] Strategies combining random mutation and metabolic engineering have been employed to enhance production titers.[13]

Synthesis of this compound

The laboratory synthesis of this compound from its precursor, DM1, is a straightforward chemical methylation.

  • Reactants: The thiol-containing maytansinoid DM1 is the starting material.[12]

  • Reagents: An excess of methyl iodide (CH₃I) is used as the methylating agent, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to facilitate the reaction.[12]

  • Solvent: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12]

  • Procedure: DM1 is dissolved in DMF. DIPEA and methyl iodide are added, and the reaction is stirred, often overnight. The progress can be monitored by HPLC. Upon completion, the this compound product is purified from the reaction mixture using chromatographic methods.[12]

Mechanism of Action

This compound exerts its potent cytotoxic effects through the same mechanism as maytansine and DM1: the disruption of microtubule dynamics.[1][14]

  • Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules.[14] It shares a binding site with vinca alkaloids but is significantly more potent.[1][15]

  • Suppression of Microtubule Dynamics: The binding occurs at the tips (plus ends) of microtubules, potently suppressing their dynamic instability.[1] It inhibits both the growth and shortening phases of microtubules, effectively freezing them.[1]

  • Mitotic Arrest: Microtubule dynamics are essential for the formation of the mitotic spindle and the segregation of chromosomes during cell division. By disrupting this process, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][16]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic cell death pathway, leading to apoptosis.[2][16]

MoA_Pathway cluster_0 Cellular Mechanism of Action SMethylDM1 This compound (Released in cell) Tubulin Binds to Tubulin at Microtubule Ends SMethylDM1->Tubulin Dynamics Suppression of Microtubule Dynamics (Growth & Shortening) Tubulin->Dynamics Spindle Mitotic Spindle Disruption Dynamics->Spindle Arrest G2/M Phase Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Cellular mechanism of action for this compound.

Quantitative Data Summary

Studies have shown that this compound retains, and in some cases exceeds, the potent cytotoxicity of its parent compounds.

Table 1: Tubulin/Microtubule Binding Affinity
CompoundTargetDissociation Constant (K_D)Reference
This compound Soluble Tubulin0.93 ± 0.22 µmol/L[12]
MaytansineSoluble Tubulin0.86 ± 0.23 µmol/L[12]
This compound High-Affinity Sites on Microtubules0.1 ± 0.05 µmol/L[12]
Table 2: In Vitro Potency in MCF7 Breast Cancer Cells
CompoundAssayHalf-Maximal Inhibitory Conc. (IC₅₀)Reference
This compound Cell Proliferation330 pM[1]
MaytansineCell Proliferation710 pM[1]
This compound Mitotic Arrest340 pM[1]
MaytansineMitotic Arrest310 pM[1]

These data indicate that this compound binds to tubulin and microtubules with high affinity and is a slightly more potent inhibitor of cell proliferation than maytansine in this cell line.[1][12] Another study concluded that this compound was more potent than maytansine across a panel of several human carcinoma cell lines.[7]

References

S-methyl DM1: A Deep Dive into its Interaction with Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of S-methyl DM1, a potent anti-mitotic agent, with its molecular target, tubulin. This compound is a derivative of maytansine and the active metabolite of several antibody-drug conjugates (ADCs).[1] Its interaction with tubulin is critical to its mechanism of action, which involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] This document summarizes key binding data, details experimental protocols for its characterization, and provides visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of this compound-Tubulin Binding

The interaction between this compound and tubulin has been characterized by determining its binding affinity for both soluble tubulin dimers and polymerized microtubules, as well as its inhibitory effects on microtubule assembly and cell proliferation.

ParameterValueTargetMethodReference
Dissociation Constant (Kd) 0.93 ± 0.22 µmol/LSoluble TubulinIntrinsic Fluorescence Quenching[3][4][5]
0.1 ± 0.05 µmol/LHigh-Affinity Sites on MicrotubulesRadioligand Binding Assay[3][6]
2.2 ± 0.2 µmol/LLow-Affinity Sites on MicrotubulesRadioligand Binding Assay[3]
Inhibitory Concentration (IC50) 4 ± 0.1 µmol/LMicrotubule AssemblySedimentation Assay[3][5][7]
330 pMCell Proliferation (MCF7 cells)Cell Viability Assay[1]
Binding Stoichiometry ~37High-Affinity Sites per MicrotubuleRadioligand Binding Assay[2][3][6]
19Molecules bound per microtubule at 100 nmol/LRadioligand Binding Assay[3]

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its potent cytotoxic effects by binding to tubulin and disrupting the dynamic instability of microtubules. This process is crucial for proper mitotic spindle formation and chromosome segregation during cell division. This compound binds to both soluble tubulin heterodimers and, with higher affinity, to the ends of microtubules.[2][3] This binding at the microtubule ends is thought to be responsible for the potent suppression of microtubule dynamics.[3][6] The molecule binds to β-tubulin, leading to the inhibition of both microtubule polymerization and depolymerization, which ultimately results in the stabilization of microtubules in an abnormal state, causing mitotic arrest in the G2/M phase and subsequent apoptosis.[1][8]

G cluster_cellular Cellular Environment cluster_effects Consequences Soluble Tubulin Soluble Tubulin Microtubule Microtubule Suppression Suppression of Microtubule Dynamics Microtubule->Suppression S_methyl_DM1 This compound S_methyl_DM1->Soluble Tubulin Binds (Kd = 0.93 µM) S_methyl_DM1->Microtubule Binds to ends (High affinity, Kd = 0.1 µM) Mitotic_Arrest Mitotic Arrest (G2/M) Suppression->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Mechanism of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the binding affinity and kinetics of tubulin-targeting agents like this compound.

Tubulin Binding Assay (Intrinsic Fluorescence Quenching)

This assay measures the binding of a ligand to tubulin by monitoring the quenching of tubulin's intrinsic tryptophan fluorescence upon ligand binding.

Protocol:

  • Reagents: Purified tubulin, PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), this compound stock solution.

  • Procedure:

    • A fixed concentration of tubulin (e.g., 3 µmol/L) is incubated with varying concentrations of this compound (e.g., 1–8 µmol/L) in PEM buffer.[4][5]

    • The mixture is incubated at 30°C for 45 minutes to reach equilibrium.[4][5]

    • The intrinsic fluorescence of tubulin is measured using a fluorometer with an excitation wavelength of 295 nm and an emission scan from 310 to 360 nm.

    • The change in fluorescence intensity (ΔF) is used to determine the fractional occupancy (α = ΔF/ΔFmax).

    • The dissociation constant (Kd) is calculated by plotting the inverse of the fractional occupancy against the inverse of the free ligand concentration (Lineweaver-Burk plot).[3]

G Start Start Prepare_Reagents Prepare Tubulin and This compound solutions Start->Prepare_Reagents Incubate Incubate Tubulin with varying concentrations of this compound Prepare_Reagents->Incubate Measure_Fluorescence Measure Intrinsic Tryptophan Fluorescence Incubate->Measure_Fluorescence Calculate_Kd Calculate Dissociation Constant (Kd) Measure_Fluorescence->Calculate_Kd End End Calculate_Kd->End

Figure 2: Workflow for tubulin binding assay.

Microtubule Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin. Polymerization can be monitored by the increase in light scattering (turbidity) or by using a fluorescent reporter.

Protocol (Turbidimetric Method):

  • Reagents: Purified tubulin (e.g., 3 mg/mL), GTP (1 mM), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), glycerol (10%), this compound.[9][10]

  • Procedure:

    • Tubulin is kept on ice to prevent polymerization.[9]

    • In a 96-well plate, tubulin is mixed with GTP, buffer, and either this compound at various concentrations or a vehicle control.[9]

    • The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.[9]

    • The absorbance at 340 nm is read at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) to monitor microtubule polymerization.[9]

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the extent of polymerization against the concentration of this compound.

Protocol (Fluorescence-Based Method):

  • Reagents: Purified tubulin (e.g., 2 mg/mL), GTP (1 mM), assay buffer, glycerol, a fluorescent reporter like DAPI (4',6-diamidino-2-phenylindole), this compound.[10][11]

  • Procedure:

    • Similar to the turbidimetric method, reagents are mixed on ice.

    • The reaction is initiated by warming to 37°C in a fluorescence plate reader.

    • The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths for the chosen reporter. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an enhanced signal.[11]

    • Data analysis is similar to the turbidimetric method to determine the IC50.

G Start Start Prepare_Mix Prepare reaction mix on ice: Tubulin, GTP, Buffer, This compound/Vehicle Start->Prepare_Mix Initiate_Polymerization Initiate polymerization by warming to 37°C Prepare_Mix->Initiate_Polymerization Monitor_Signal Monitor signal over time (Absorbance at 340 nm or Fluorescence) Initiate_Polymerization->Monitor_Signal Analyze_Data Analyze polymerization curves and determine IC50 Monitor_Signal->Analyze_Data End End Analyze_Data->End

Figure 3: General workflow for a microtubule polymerization assay.

Stoichiometry of this compound Binding to Steady-State Microtubules

This method determines the number of this compound molecules bound per microtubule at steady state using a radiolabeled version of the compound.

Protocol:

  • Reagents: Microtubule protein (MAP-rich tubulin, e.g., 3 mg/mL), GTP, PEM buffer, [3H]this compound, glycerol/DMSO cushion.[5]

  • Procedure:

    • Microtubules are assembled to a steady state.

    • The pre-assembled microtubules are then incubated with various concentrations of [3H]this compound for 1 hour.[5]

    • The microtubules are separated from unbound [3H]this compound by centrifugation through a glycerol/DMSO cushion.[5]

    • The amount of sedimented protein and the incorporated radioactivity in the pellet are determined.

    • The stoichiometry of binding (molecules of this compound per microtubule) is calculated based on the microtubule lengths and the amount of protein and radioactivity.[5]

    • Scatchard analysis of the binding data can be used to determine the dissociation constants for high- and low-affinity binding sites.[3][5]

References

S-Methyl DM1 vs. Maytansine: A Technical Deep Dive into Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansine, a potent microtubule-targeting agent, has long been recognized for its profound anti-cancer properties. However, its clinical application has been hampered by systemic toxicity. This has led to the development of derivatives, such as S-methyl DM1 (Mertansine), which can be conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs), thereby enabling targeted delivery to tumor cells. This technical guide provides an in-depth comparison of the cytotoxic effects of this compound and its parent compound, maytansine. We will explore their shared mechanism of action, present a quantitative analysis of their cytotoxic potencies, detail relevant experimental protocols, and provide visual representations of key pathways and workflows.

Mechanism of Action: Targeting the Microtubule Network

Both maytansine and this compound exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for various cellular processes, most notably mitosis.[1][2] Their primary mechanism involves the inhibition of tubulin polymerization.[1][3]

  • Binding to Tubulin: Maytansinoids bind to the vinca domain on β-tubulin, a site also targeted by vinca alkaloids.[1][] This binding prevents the assembly of tubulin dimers into microtubules.

  • Suppression of Microtubule Dynamics: At sub-stoichiometric concentrations, these compounds potently suppress the dynamic instability of microtubules.[5][6] This involves the inhibition of both microtubule growth and shortening, leading to a "frozen" mitotic spindle.[6]

  • Mitotic Arrest and Apoptosis: The disruption of normal microtubule function during cell division activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][6] This ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2]

While sharing a common mechanism, subtle differences exist. This compound has been shown to bind to high-affinity sites on microtubules with a 20-fold stronger affinity than vinblastine.[6]

cluster_cell Cancer Cell Maytansinoid Maytansine / this compound Tubulin Soluble Tubulin Dimers Maytansinoid->Tubulin Binds to Vinca Domain Microtubule Microtubule Maytansinoid->Microtubule Suppresses Dynamic Instability Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Disrupted Microtubule->MitoticSpindle Required for G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Figure 1: Signaling pathway of maytansinoid-induced apoptosis.

Quantitative Comparison of Cytotoxicity

The cytotoxic potency of this compound and maytansine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.

CompoundCell LineAssay TypeIC50Reference
This compound MCF7Proliferation (72h)330 pM[5]
Maytansine MCF7Proliferation (72h)710 pM[5]
This compound MCF7G2/M Arrest (24h)340 pM[5]
Maytansine MCF7G2/M Arrest (24h)310 pM[5]
This compound HCT-15Cytotoxicity0.750 nM[7]
This compound A431Cytotoxicity0.04 nM[7]
Maytansine BT474Cytotoxicity (5 days)0.42 nM[8]
Maytansine BJABCytotoxicity (5 days)0.27 nM[8]
ParameterThis compoundMaytansineReference
Binding to Soluble Tubulin (Kd) 0.93 µM0.86 µM[9]
Binding to Microtubules (Kd) 0.1 µM (high affinity)Not explicitly stated[9]
Inhibition of Microtubule Assembly (IC50) 4 µM1 µM[9]

Data indicates that this compound is slightly more potent in inhibiting cell proliferation in MCF7 cells compared to maytansine.[5][10] Both compounds induce G2/M arrest at similar concentrations.[5] It is noteworthy that this compound, a metabolite of antibody-maytansinoid conjugates, retains potent cytotoxic activity.[9][11]

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB)

This protocol is adapted from methodologies described for evaluating maytansinoid cytotoxicity.[5]

  • Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or maytansine. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell survival against the log of the compound concentration.

Start Start PlateCells Plate cells in 96-well plate Start->PlateCells Incubate24h Incubate for 24 hours PlateCells->Incubate24h AddCompound Add serial dilutions of this compound / Maytansine Incubate24h->AddCompound Incubate72h Incubate for 72 hours AddCompound->Incubate72h FixCells Fix cells with TCA Incubate72h->FixCells Wash1 Wash with water and air dry FixCells->Wash1 Stain Stain with SRB solution Wash1->Stain Wash2 Wash with acetic acid and air dry Stain->Wash2 Solubilize Solubilize dye with Tris base Wash2->Solubilize ReadAbsorbance Measure absorbance at 510 nm Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

Figure 2: Experimental workflow for an in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods used to determine the G2/M arrest induced by maytansinoids.[5]

  • Cell Treatment: Treat cells with various concentrations of this compound or maytansine for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Microtubule Dynamic Instability Assay

This assay is crucial for understanding the direct impact of the compounds on microtubule behavior.[5]

  • Cell Culture and Transfection: Culture cells (e.g., MCF7) on glass-bottom dishes and transfect with a plasmid encoding a fluorescently tagged microtubule-associated protein (e.g., EGFP-tubulin).

  • Compound Treatment: Incubate the transfected cells with the desired concentration of this compound or maytansine for a specified period (e.g., 5 hours).

  • Live-Cell Imaging: Mount the dish on a temperature-controlled stage of an epifluorescence microscope.

  • Time-Lapse Microscopy: Acquire time-lapse images of individual microtubules at the cell periphery at regular intervals (e.g., every 2 seconds for 2 minutes).

  • Data Analysis: Track the ends of individual microtubules over time to generate life history plots. From these plots, calculate parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency, and rescue frequency.

cluster_normal Normal Microtubule Dynamics Growth Growth Phase Shortening Shortening Phase Growth->Shortening Catastrophe Shortening->Growth Rescue Maytansinoid Maytansine / this compound Maytansinoid->Growth Suppresses Maytansinoid->Growth Decreases Catastrophe Frequency Maytansinoid->Shortening Suppresses Maytansinoid->Shortening Decreases Rescue Frequency

Figure 3: Suppression of microtubule dynamic instability.

Conclusion

Both this compound and maytansine are highly potent cytotoxic agents that function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. Quantitative data suggests that this compound is at least as potent, and in some cases slightly more potent, than its parent compound, maytansine. The high cytotoxicity of this compound is particularly significant as it is a key metabolite of several antibody-drug conjugates in clinical development. This ensures that even after intracellular processing of the ADC, the released payload retains its potent anti-cancer activity. The detailed protocols provided herein offer a framework for the continued investigation and comparison of these and other maytansinoid derivatives in pre-clinical research.

References

The Pharmacokinetics and In Vivo Stability of S-methyl DM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics, in vivo stability, and mechanism of action of S-methyl DM1, a critical metabolite of antibody-drug conjugates (ADCs) utilizing the cytotoxic agent DM1. This document synthesizes key data from preclinical studies to offer a comprehensive resource for professionals in the field of oncology and drug development.

Introduction to this compound

This compound is the primary and most potent cellular and liver metabolite of ADCs containing the thiol-bearing maytansinoid, DM1, particularly those with disulfide linkers.[1][2] Upon internalization of the ADC into target cancer cells, the linker is cleaved, releasing DM1. Subsequently, DM1 can be metabolized to this compound.[1] This metabolite is of significant interest as it is not merely a breakdown product but a highly potent microtubule inhibitor in its own right, often exhibiting greater cytotoxic activity than the parent maytansine.[1][3] Understanding the pharmacokinetic profile and in vivo stability of this compound is therefore crucial for the design and evaluation of next-generation ADCs.

Pharmacokinetics of DM1 and its Metabolite this compound

While specific pharmacokinetic studies on intravenously administered this compound are not extensively available in public literature, valuable insights can be drawn from the disposition and metabolism studies of its precursor, DM1, in preclinical models, such as Sprague Dawley rats.[4][5]

Following intravenous administration of radiolabeled DM1, radioactivity is rapidly cleared from the blood and extensively distributed to various tissues, including the lungs, liver, kidneys, spleen, heart, and gastrointestinal tract, without significant long-term accumulation.[4][5] The primary route of elimination is through the hepatic-biliary system, with the majority of the dose recovered in the feces.[4][5] Urinary excretion is minimal.[4][5]

Analysis of bile reveals that only a small fraction of DM1 is excreted unchanged. The predominant species are metabolites formed through oxidation, hydrolysis, and, most notably, S-methylation to form this compound, as well as glutathione conjugates.[4] This indicates that the liver plays a central role in the metabolism and clearance of DM1 and the formation of this compound.[4][6]

Table 1: Summary of Preclinical Pharmacokinetic Observations for DM1
ParameterObservation in Sprague Dawley RatsCitation
Distribution Rapid and wide distribution to lungs, liver, kidneys, spleen, heart, and GI tract.[4][5]
Metabolism Extensive metabolism in the liver.[4][6]
Key Metabolites This compound, oxidation products, hydrolysis products, glutathione conjugates.[4]
Elimination Route Primarily hepatic-biliary, with ~46% of the dose recovered in bile over 3 days.[4][5]
Excretion Majority of the dose recovered in feces (~100% over 5 days); minimal urinary excretion (~5%).[4][5]

In Vivo Stability

This compound is considered a stable metabolite of DM1.[2] The in vivo stability of maytansinoid-based ADCs is critically dependent on the linker technology used to conjugate DM1 to the monoclonal antibody.[3] Disulfide linkers are designed to be stable in the systemic circulation but are cleaved in the reducing environment of the cell, releasing DM1 which is then available for metabolism to this compound.[3] Thioether linkers, on the other hand, are generally more stable and release the active payload through lysosomal degradation of the antibody.[3] The metabolism of the released DM1 to this compound is a key activation step, as this compound is a highly potent cytotoxic agent.[1]

Mechanism of Action: Microtubule Disruption and Apoptosis

This compound exerts its potent cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5][7]

Table 2: In Vitro Activity of this compound
ParameterValueCell Line/SystemCitation
IC50 (Cell Proliferation) 330 pMMCF7[7]
IC50 (Mitotic Arrest) 340 pMMCF7[5]
Kd (Binding to soluble tubulin) 0.93 µMPurified bovine brain tubulin[7][8]
Kd (High-affinity binding to microtubules) 0.1 µMPurified bovine brain tubulin[7][8]
Suppression of Microtubule Dynamic Instability (at 100 nM) 84%In vitro microtubule assay[7][8]

This compound binds to tubulin, the protein subunit of microtubules, and potently suppresses microtubule dynamic instability.[7][8] This disruption of microtubule function leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.[5][7]

Signaling Pathway for this compound-Induced Apoptosis

The disruption of microtubule dynamics by this compound initiates a signaling cascade that culminates in apoptosis. While the complete pathway is complex and can be cell-type dependent, a key consequence of mitotic arrest is the activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Entry and Activation cluster_1 Microtubule Disruption and Mitotic Arrest cluster_2 Apoptotic Signaling Cascade ADC ADC Endosome Endosome ADC->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome DM1 DM1 Lysosome->DM1 Linker Cleavage S-methyl_DM1 S-methyl_DM1 DM1->S-methyl_DM1 S-methylation (Liver/Tumor Cell) Microtubule_Dynamics Microtubule_Dynamics S-methyl_DM1->Microtubule_Dynamics Inhibition Mitotic_Spindle_Assembly Mitotic_Spindle_Assembly Microtubule_Dynamics->Mitotic_Spindle_Assembly Required for G2M_Arrest G2M_Arrest Mitotic_Spindle_Assembly->G2M_Arrest Disruption leads to Bcl2_Family Bcl-2 Family Modulation (e.g., Bcl-xL, Mcl-1 phosphorylation) G2M_Arrest->Bcl2_Family Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Workflow of ADC action leading to this compound-induced apoptosis.

Experimental Protocols

In Vitro Microtubule Dynamics Assay

This protocol is adapted from methodologies described for studying the effects of maytansinoids on microtubule dynamics.[8][9]

  • Tubulin Preparation: Purified, polymerization-competent tubulin is required. Fluorescently labeled and biotinylated tubulin can be used for visualization.

  • Microtubule Seed Preparation: Stable microtubule "seeds" are prepared by polymerizing tubulin in the presence of a non-hydrolyzable GTP analog, such as GMPCPP. These seeds are then purified by centrifugation.[10]

  • Flow Cell Assembly: A flow cell is constructed using a glass slide and a coverslip, often treated to allow for the attachment of biotinylated components.

  • Seed Immobilization: The flow cell is incubated with an anti-biotin antibody or streptavidin, followed by the introduction of the biotinylated microtubule seeds, which bind to the surface.

  • Dynamics Assay: A solution containing soluble tubulin, GTP, and the test compound (this compound) or vehicle control is introduced into the flow cell.

  • Microscopy and Data Acquisition: Microtubule dynamics (growth, shortening, catastrophe, and rescue events) are visualized using video-enhanced differential interference contrast (DIC) microscopy or total internal reflection fluorescence (TIRF) microscopy for fluorescently labeled microtubules.[5] Time-lapse images are captured.

  • Data Analysis: The lengths of individual microtubules are measured over time to calculate the parameters of dynamic instability.

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is a generalized procedure based on published methods for the quantification of maytansinoids and their metabolites.[1][11][12][13]

  • Sample Preparation:

    • To a plasma or serum sample, add an internal standard (e.g., a deuterated analog of this compound).

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • For ADCs with disulfide linkers, a reduction step (e.g., with TCEP) may be necessary to release DM4, which can then be analyzed alongside its metabolite S-methyl-DM4.[13]

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.[13]

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).[1]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • The HPLC eluent is introduced into a triple quadrupole mass spectrometer.

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in the selected reaction monitoring (SRM) mode.

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations.

    • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for In Vivo Pharmacokinetic Study of DM1

G IV_Administration Intravenous Administration of [3H]-DM1 to Rats Sample_Collection Serial Collection of Blood, Urine, Feces, and Bile IV_Administration->Sample_Collection Tissue_Harvesting Tissue Harvesting at Terminal Timepoints IV_Administration->Tissue_Harvesting Radioactivity_Measurement Total Radioactivity Measurement (e.g., Scintillation Counting) Sample_Collection->Radioactivity_Measurement Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Sample_Collection->Metabolite_Profiling Tissue_Harvesting->Radioactivity_Measurement Data_Analysis Pharmacokinetic and Metabolite Data Analysis Radioactivity_Measurement->Data_Analysis Metabolite_Profiling->Data_Analysis Results Determine Distribution, Metabolism, and Excretion Profile Data_Analysis->Results

Caption: Workflow for a preclinical pharmacokinetic study of DM1.

Conclusion

This compound is a key, highly potent metabolite of DM1-containing ADCs. Its formation, primarily in the liver, represents a critical step in the bioactivation of these anticancer agents. The potent microtubule-disrupting activity of this compound leads to mitotic arrest and apoptosis in cancer cells. A thorough understanding of the pharmacokinetics of DM1 and the formation and activity of this compound is essential for the rational design of ADCs with optimized efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important class of molecules.

References

Unraveling the Bystander Effect of S-methyl DM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl DM1, a thiomethyl derivative of the potent microtubule inhibitor maytansine, is a critical payload in the development of antibody-drug conjugates (ADCs).[1][2] Its mechanism of action involves binding to tubulin, suppressing microtubule dynamics, and ultimately inducing mitotic arrest and apoptosis in cancer cells.[3][4][5] A key consideration in the efficacy of ADCs is the "bystander effect," the ability of the cytotoxic payload to diffuse from the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[6][7][8] This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied. This technical guide provides an in-depth investigation into the bystander effect of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule function. It binds to tubulin and the tips of microtubules, suppressing their dynamic instability.[1][3] This interference with microtubule growth and shortening leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][9] The lipophilicity and cell permeability of the released payload are critical determinants of its ability to mediate a bystander effect.[10][11] While ADCs with non-cleavable linkers that release charged metabolites like lysine-MCC-DM1 exhibit limited to no bystander killing due to poor membrane permeability, payloads that are less charged and more lipophilic are more likely to diffuse across cell membranes and affect adjacent cells.[12][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biochemical and cellular activity of this compound.

Table 1: Biochemical Activity of this compound

ParameterValueCell/SystemReference
Binding Affinity to Tubulin (Kd) 0.93 ± 0.2 µMPurified tubulin[1][4]
Binding Affinity to Microtubules (High Affinity Sites, Kd) 0.1 ± 0.05 µMPurified microtubules[3][4]
Number of High-Affinity Binding Sites per Microtubule ~37Purified microtubules[1][3]
Inhibition of Microtubule Assembly (IC50) 4 µMIn vitro assembly[1]

Table 2: Cellular Activity of this compound in MCF7 Cells

ParameterValueReference
Inhibition of Cell Proliferation (IC50) 330 pM[1][3]
Mitotic Arrest (IC50) 330 pM[3]
G2/M Arrest (IC50) 340 pM[3]
Maximal G2/M Accumulation 80%[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for investigating the bystander effect of this compound.

In Vitro Bystander Effect Co-culture Assay

This assay is designed to evaluate the ability of a cytotoxic agent released from target cells to kill neighboring non-target cells.[6][7]

1. Cell Line Preparation:

  • Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3) are used as the target cells.
  • Antigen-negative (Ag-) cells (e.g., HER2-negative MCF7) are used as the bystander cells. To distinguish between the two cell lines, the Ag- cells can be engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[15]

2. Co-culture Seeding:

  • Ag+ and Ag- cells are seeded in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[6] The total cell density should be optimized for logarithmic growth over the course of the experiment.

3. Treatment:

  • Cells are treated with the ADC (e.g., an anti-HER2-DM1 conjugate) at various concentrations. Controls should include untreated co-cultures and monocultures of each cell line with and without the ADC.

4. Monitoring and Data Acquisition:

  • Cell viability is monitored over time (e.g., 72-96 hours) using real-time imaging systems or impedance-based measurements.[6][16]
  • At the end of the experiment, the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) populations can be quantified using flow cytometry or high-content imaging.

5. Data Analysis:

  • The percentage of dead Ag- cells in the co-culture treated with the ADC is compared to the percentage of dead Ag- cells in the monoculture treated with the same ADC concentration. A significant increase in the death of Ag- cells in the co-culture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the extracellular medium and can subsequently kill bystander cells.[6][16]

1. Preparation of Conditioned Medium:

  • Ag+ cells are seeded in a culture plate and treated with the ADC for a specified period (e.g., 48-72 hours) to allow for payload release.
  • The cell culture supernatant (conditioned medium) is then collected and centrifuged to remove any detached cells or debris.

2. Treatment of Bystander Cells:

  • Ag- cells are seeded in a separate 96-well plate.
  • The conditioned medium from the ADC-treated Ag+ cells is added to the Ag- cells. Control wells should receive conditioned medium from untreated Ag+ cells.

3. Viability Assessment:

  • The viability of the Ag- cells is assessed after a defined incubation period (e.g., 72 hours) using standard viability assays such as CellTiter-Glo® or MTS assays.

4. Interpretation:

  • A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, demonstrates that a cytotoxic, cell-permeable payload was released into the medium.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the action and investigation of this compound.

ADC Antibody-Drug Conjugate (e.g., anti-HER2-DM1) Receptor Target Antigen Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Trafficking and Degradation Endocytosis->Lysosome Payload_Release Payload Release (this compound) Lysosome->Payload_Release Tubulin_Binding Binding to Tubulin and Microtubules Payload_Release->Tubulin_Binding Microtubule_Disruption Microtubule Dynamics Suppression Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Intracellular signaling pathway of an ADC delivering this compound.

cluster_0 Co-culture Assay cluster_1 Conditioned Medium Assay Seed_Co Seed Ag+ and Ag- cells in co-culture Treat_Co Treat with ADC Seed_Co->Treat_Co Monitor_Co Monitor cell viability (Real-time imaging/impedance) Treat_Co->Monitor_Co Analyze_Co Quantify viability of Ag+ and Ag- populations Monitor_Co->Analyze_Co Seed_Ag_plus Seed Ag+ cells Treat_Ag_plus Treat with ADC Seed_Ag_plus->Treat_Ag_plus Collect_Medium Collect conditioned medium Treat_Ag_plus->Collect_Medium Treat_Ag_minus Add conditioned medium to Ag- cells Collect_Medium->Treat_Ag_minus Seed_Ag_minus Seed Ag- cells Seed_Ag_minus->Treat_Ag_minus Analyze_Ag_minus Assess Ag- cell viability Treat_Ag_minus->Analyze_Ag_minus Target_Cell Antigen-Positive Target Cell ADC_Internalization ADC Internalization & Payload Release Target_Cell->ADC_Internalization Target_Cell_Death Target Cell Death (Apoptosis) ADC_Internalization->Target_Cell_Death Payload_Diffusion This compound Diffusion ADC_Internalization->Payload_Diffusion Bystander_Cell Antigen-Negative Bystander Cell Payload_Diffusion->Bystander_Cell Bystander_Uptake Payload Uptake by Bystander Cell Bystander_Cell->Bystander_Uptake Bystander_Cell_Death Bystander Cell Death (Apoptosis) Bystander_Uptake->Bystander_Cell_Death

References

Methodological & Application

Synthesis of S-methyl DM1: A Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of S-methyl DM1 (N2'-deacetyl-N2'-(3-methylthio-1-oxopropyl)-maytansine), a key metabolite of the antibody-drug conjugate (ADC) payload DM1 (mertansine). This compound is a potent microtubule inhibitor and is essential for studying the metabolism, activity, and potential bystander effect of DM1-containing ADCs.

Introduction

This compound is the primary cellular and liver metabolite of ADCs that utilize the thiol-containing maytansinoid, DM1.[1][2][3] Understanding the synthesis and biological activity of this metabolite is crucial for the preclinical and clinical development of such ADCs. This compound itself exhibits potent anti-cancer effects by binding to tubulin and suppressing microtubule dynamic instability.[4][5] This protocol details the S-methylation of DM1 to produce this compound for research purposes.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a basis for its characterization and use in further studies.

ParameterValueReference
Molecular Weight 752.32 Da[1]
Chemical Formula C36H50ClN3O10S[1]
Tubulin Binding Affinity (Kd) 0.93 μM[4][5]
Microtubule Assembly Inhibition (IC50) 4 μM[4][5]
Purity (as commercially available standard) ≥ 98% by C18 HPLC[2]

Experimental Protocol: S-methylation of DM1

This protocol is based on established laboratory procedures for the S-methylation of thiol-containing maytansinoids.[4]

Materials and Reagents:

  • DM1 (mertansine)

  • Methyl iodide (CH3I), excess

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF), anhydrous

  • Reverse-phase preparatory High-Performance Liquid Chromatography (HPLC) system

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Standard laboratory glassware and equipment

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve DM1 in anhydrous N,N-dimethylformamide (DMF). The vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution of DM1, add an excess of methyl iodide followed by N,N-diisopropylethylamine (DIPEA). The base, DIPEA, facilitates the deprotonation of the thiol group on DM1, enabling its reaction with methyl iodide.

  • Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring. The progress of the reaction can be monitored by an appropriate analytical technique, such as analytical HPLC or LC-MS, to confirm the consumption of the starting material (DM1) and the formation of the desired product (this compound).

  • Purification: Upon completion of the reaction, the crude this compound is purified by reverse-phase preparatory HPLC. A linear gradient of acetonitrile in deionized water is typically used as the mobile phase to elute the product.

  • Characterization: The purity and identity of the isolated this compound should be confirmed using analytical HPLC and mass spectrometry.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

S_methyl_DM1_Synthesis cluster_reaction Reaction cluster_purification Purification & Analysis DM1 DM1 in DMF ReactionMix Reaction Mixture (Overnight Stirring) DM1->ReactionMix Reagents Methyl Iodide (excess) + DIPEA Reagents->ReactionMix Purification Reverse-Phase Preparatory HPLC ReactionMix->Purification Crude Product Analysis HPLC & Mass Spec Analysis Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct DM1_Mechanism_of_Action cluster_cell Cancer Cell SmethylDM1 This compound Tubulin Tubulin Dimers SmethylDM1->Tubulin Binds to Microtubule Microtubule Polymerization SmethylDM1->Microtubule Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubule Polymerizes into MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for S-methyl DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl DM1, a thiomethyl derivative of the potent microtubule inhibitor maytansine, is a critical component in the development of antibody-drug conjugates (ADCs).[1][2] As a cytotoxic payload, it is designed to be delivered specifically to target cells, such as cancer cells, where it exerts its anti-proliferative effects. The mechanism of action of this compound involves its binding to tubulin, which disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis.[1][3][4]

Accurate and reproducible in vitro cytotoxicity assays are fundamental for the preclinical evaluation of this compound and ADCs containing this payload. These assays are essential for determining the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50), and for understanding its cellular effects. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay and includes a supplementary protocol for cell cycle analysis by flow cytometry to further characterize its mechanism of action.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (pM)Citation
MCF7Breast Cancer330[1][3]
SK-Br-3Breast Cancer30[5]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number, assay duration, and detection method.

Table 2: Recommended Seeding Densities for Common Cancer Cell Lines in 96-well plates
Cell LineSeeding Density (cells/well)
MCF75,000 - 10,000
SK-BR-33,000 - 8,000
BT-4748,000 - 15,000
MDA-MB-2315,000 - 10,000
A5493,000 - 7,000
HeLa2,000 - 5,000

Note: It is crucial to optimize the seeding density for each cell line to ensure logarithmic growth throughout the experiment.

Experimental Protocols

Safety Precautions

This compound is a highly potent cytotoxic agent and should be handled with extreme caution in a controlled laboratory environment.[6][7] Adherence to the following safety measures is mandatory:

  • Work in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves.

  • Avoid inhalation of the powder or aerosolized solutions.

  • Prevent skin and eye contact.

  • Dispose of all contaminated materials and waste according to institutional guidelines for hazardous chemical waste.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the optimized seeding density (see Table 2) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 pM to 100 nM). It is recommended to perform a 10-fold dilution series for the initial range-finding experiment, followed by a more refined 2- or 3-fold dilution series around the estimated IC50. c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). d. After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate the plate for the desired exposure time (typically 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curve:

    • Plot the percent viability against the logarithm of the this compound concentration.

  • Determine IC50 Value:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software such as GraphPad Prism or similar to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[3]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cell pellet with PBS and centrifuge again. d. Resuspend the cell pellet in 1 mL of cold PBS. e. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. f. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS and centrifuge. c. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. d. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Cell Treatment (72h) cell_seeding->treatment drug_prep This compound Dilution drug_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation dissolution Dissolve Formazan (DMSO) incubation->dissolution read_absorbance Read Absorbance (570nm) dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

mechanism_of_action cluster_entry Cellular Uptake cluster_interaction Microtubule Interaction cluster_consequence Cellular Consequences s_methyl_dm1 This compound tubulin Tubulin Dimers s_methyl_dm1->tubulin Binds to microtubule_disruption Microtubule Polymerization Inhibition tubulin->microtubule_disruption mitotic_arrest G2/M Phase Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols for S-methyl DM1 as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl DM1 is a critical metabolite of antibody-drug conjugates (ADCs) that utilize the cytotoxic agent DM1 (mertansine). As a thiomethyl derivative of maytansine, this compound acts as a potent microtubule inhibitor.[1] In the field of drug development, particularly in the pharmacokinetic and pharmacodynamic studies of DM1-based ADCs, this compound serves as an essential reference standard for its quantification in various biological matrices. Its stability compared to the thiol-containing DM1 makes it a reliable calibrator in HPLC and LC-MS/MS analyses.[2]

These application notes provide detailed protocols for the use of this compound as a reference standard in HPLC analysis, including the preparation of standard solutions, a validated HPLC-DAD method, and guidance on data interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical NameN2'-deacetyl-N2'-(3-methylthio-1-oxopropyl)-maytansine[2]
Molecular FormulaC₃₆H₅₀ClN₃O₁₀S[2]
Molecular Weight752.32 g/mol [2]
Purity (by C18 HPLC)≥ 98%[2]
AppearanceTypically supplied as a solution in DMSO[1][2]
Storage Conditions-20°C for long-term storage[2]

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of calibration standards is fundamental to the reliability of quantitative analysis. The following protocol outlines the preparation of this compound standard solutions from a stock solution.

Materials:

  • This compound reference standard (typically 10 mM in DMSO)[1][2]

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (H₂O), HPLC grade

  • Calibrated pipettes and sterile pipette tips

  • Amber glass vials

Protocol:

  • Stock Solution Handling:

    • Allow the this compound stock solution (e.g., 10 mM in DMSO) to equilibrate to room temperature before use.

    • Vortex the stock solution gently to ensure homogeneity.

  • Preparation of Working Stock Solution (e.g., 1 mg/mL):

    • Calculate the volume of the 10 mM stock solution needed to prepare a 1 mg/mL working stock solution. The molecular weight of this compound is 752.32 g/mol .

    • Dilute the required volume of the 10 mM stock solution with DMSO to achieve a final concentration of 1 mg/mL.

  • Preparation of Calibration Curve Standards:

    • Perform serial dilutions of the 1 mg/mL working stock solution with a suitable solvent (e.g., 50:50 ACN:H₂O) to prepare a series of calibration standards. The concentration range should bracket the expected concentration of this compound in the samples.

    • A suggested calibration curve range, based on a validated method for the analogous S-methyl-DM4, is 0.06 µg/mL to 20 µg/mL.[3]

    • Prepare at least five calibration standards of different concentrations. An example dilution series is provided in the table below.

Standard LevelConcentration (µg/mL)Preparation from 1 mg/mL Stock
120Dilute 20 µL of stock to 1 mL
210Dilute 10 µL of stock to 1 mL
35Dilute 5 µL of stock to 1 mL
41Dilute 1 µL of stock to 1 mL
50.5Dilute 0.5 µL of stock to 1 mL
60.1Dilute 10 µL of 10 µg/mL standard to 1 mL
70.06Dilute 6 µL of 10 µg/mL standard to 1 mL
Blank0Diluent only
  • Storage of Standard Solutions:

    • Store all prepared standard solutions in amber glass vials at -20°C to prevent degradation.

    • Allow standards to equilibrate to room temperature before injection into the HPLC system.

HPLC-DAD Method for Quantification of this compound

This protocol is adapted from a validated method for the simultaneous quantification of DM4 and S-methyl-DM4.[3]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with Methanol and Water (e.g., 75:25 v/v) containing 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detection Wavelength 254 nm
Run Time Approximately 15 minutes

Analysis Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.

  • Sample Analysis: Inject the unknown samples for analysis.

  • Data Acquisition and Processing: Acquire and process the chromatograms using appropriate software. Integrate the peak area corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics of the HPLC-DAD method, based on the validation data for the structurally similar S-methyl-DM4.[3]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.06 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)0.025 µg/mL
Limit of Quantification (LOQ)0.06 µg/mL

Table 2: Precision and Trueness Data

Concentration LevelIntraday Precision (%RSD)Interday Precision (%RSD)Intraday Trueness (%Bias)Interday Trueness (%Bias)
Low QC (e.g., 0.2 µg/mL)< 15%< 15%± 15%± 15%
Mid QC (e.g., 2 µg/mL)< 15%< 15%± 15%± 15%
High QC (e.g., 15 µg/mL)< 15%< 15%± 15%± 15%

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the overall workflow for the quantification of this compound in a sample using the reference standard.

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock This compound Stock Solution working_stock Working Stock (e.g., 1 mg/mL) stock->working_stock standards Calibration Standards (Serial Dilution) working_stock->standards hplc HPLC-DAD System standards->hplc Injection chromatogram Chromatogram Acquisition hplc->chromatogram calibration_curve Calibration Curve Construction chromatogram->calibration_curve quantification Sample Quantification calibration_curve->quantification sample Unknown Sample sample->hplc Injection

Caption: Workflow for this compound quantification using HPLC.

Metabolic Pathway of DM1-Containing ADCs

This diagram illustrates the intracellular trafficking and metabolic conversion of a DM1-containing ADC to this compound.

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) adc DM1-ADC endosome Endosome adc->endosome Internalization lysosome Lysosome endosome->lysosome Fusion lys_linker_dm1 Lysine-Linker-DM1 lysosome->lys_linker_dm1 Lysosomal Degradation s_methyl_dm1 This compound lys_linker_dm1->s_methyl_dm1 Metabolism microtubule Microtubule Disruption s_methyl_dm1->microtubule Inhibition

References

Application of S-methyl DM1 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of S-methyl DM1, a key metabolite of the maytansinoid payload DM1, and its significance in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for relevant experimental procedures are included to facilitate research and development in this field.

Introduction to this compound in ADCs

This compound is the primary and most active metabolite of ADCs that utilize the thiol-containing maytansinoid, DM1 (emtansine), conjugated to a monoclonal antibody (mAb) via a linker.[1][2] DM1 is a potent microtubule-targeting agent that induces mitotic arrest and cell death in rapidly dividing cancer cells.[3] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, and DM1 is released. Subsequently, DM1 can be metabolized to this compound. Understanding the properties and activity of this compound is crucial for the preclinical and clinical evaluation of DM1-based ADCs.

Mechanism of Action

This compound, like its parent compound DM1, exerts its cytotoxic effect by inhibiting microtubule polymerization. It binds to tubulin at the vinca alkaloid binding site, disrupting microtubule dynamics.[1][4] This interference with the microtubule network leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4] The potent anti-mitotic activity of this compound makes it a critical component of the therapeutic efficacy of DM1-containing ADCs.

G cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking DM1 DM1 Lysosome->DM1 Linker Cleavage & Payload Release S_methyl_DM1 This compound DM1->S_methyl_DM1 Metabolism Tubulin Tubulin Dimers S_methyl_DM1->Tubulin Binding Microtubule Microtubule S_methyl_DM1->Microtubule Inhibition of Polymerization Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction of

Diagram 1: Mechanism of Action of a DM1-containing ADC.

Data Presentation

The following tables summarize the in vitro cytotoxicity of this compound and DM1 against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound IC50 (nM)DM1 IC50 (nM)Reference
MCF7Breast Cancer0.33-[4]
MDA-MB-361 S (sensitive)Breast Cancer-1.8[5]
MDA-MB-361 TR (resistant)Breast Cancer-10.1[5]
MDA-MB-361 TCR (resistant)Breast Cancer-14.5[5]
HCC1954Breast Cancer-17.2 (as SMCC-DM1)[6]
MDA-MB-468Breast Cancer-49.9 (as SMCC-DM1)[6]

Note: The IC50 values for HCC1954 and MDA-MB-468 cells are for the SMCC-DM1 conjugate, not free DM1.

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of this compound and DM1-containing ADCs are provided below.

Protocol 1: ADC Conjugation (SMCC-DM1)

This protocol describes the conjugation of a thiol-containing payload (DM1) to a monoclonal antibody (mAb) using a non-cleavable SMCC (succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate) linker.[7][8]

G start Start antibody_prep 1. Antibody Preparation start->antibody_prep linker_activation 2. Linker-Payload Activation (SMCC-DM1) antibody_prep->linker_activation conjugation 3. Conjugation Reaction linker_activation->conjugation purification 4. Purification of ADC conjugation->purification characterization 5. ADC Characterization purification->characterization end End characterization->end

Diagram 2: Workflow for ADC Conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC-DM1 conjugate

  • Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., borate buffer, pH 8.0)

  • Quenching solution (e.g., glycine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer.

    • Adjust the mAb concentration to the desired level (e.g., 5-10 mg/mL).

  • SMCC-DM1 Preparation:

    • Dissolve the SMCC-DM1 in DMSO to create a stock solution.

  • Conjugation Reaction:

    • Slowly add the SMCC-DM1 stock solution to the mAb solution while gently stirring. The molar ratio of SMCC-DM1 to mAb will determine the drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 2-4 hours).

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted SMCC-DM1.

  • Purification:

    • Purify the ADC from unconjugated payload and other reaction components using SEC or TFF.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer.

    • Calculate the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound or an ADC on cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding drug_treatment 2. Treat Cells with Test Compound cell_seeding->drug_treatment incubation 3. Incubate for 72 hours drug_treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition solubilization 5. Solubilize Formazan Crystals mtt_addition->solubilization absorbance_reading 6. Read Absorbance at 570 nm solubilization->absorbance_reading ic50_calculation 7. Calculate IC50 absorbance_reading->ic50_calculation end End ic50_calculation->end

Diagram 3: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound or ADC

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound or the ADC in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Plot the absorbance values against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a DM1-based ADC in a subcutaneous xenograft mouse model.[1][9][10][11][12]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • ADC and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel to enhance tumor take-rate) into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the ADC (at various dose levels) and the vehicle control to the respective groups via an appropriate route (typically intravenously). The dosing schedule will depend on the specific ADC and tumor model.

  • Monitoring:

    • Continue to monitor tumor growth by caliper measurements throughout the study.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.

Conclusion

This compound is a critical and potent metabolite of DM1-based ADCs. A thorough understanding of its mechanism of action and cytotoxic profile is essential for the successful development of these targeted cancer therapies. The protocols provided herein offer a foundation for the synthesis, characterization, and evaluation of ADCs containing maytansinoid payloads.

References

Application Notes and Protocols: The Experimental Use of S-methyl DM1 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-methyl DM1 is a highly potent, thiomethyl-containing derivative of the microtubule-targeting agent maytansine.[1][2] It is a key active cellular metabolite of several antibody-drug conjugates (ADCs) that utilize thiol-containing maytansinoids, such as DM1.[2] These ADCs are designed for tumor-specific delivery, aiming to overcome the systemic toxicity associated with the parent compound, maytansine.[1] Upon internalization by target cancer cells, the ADC is processed, releasing its cytotoxic payload. This compound is one such payload metabolite that exerts a powerful anti-tumor effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial preclinical tools for evaluating the in vivo efficacy, pharmacokinetics, and therapeutic window of these ADCs.[4][5] These notes provide an overview of the mechanism, applications, and protocols for studying ADCs that generate this compound in xenograft models.

Mechanism of Action

Antibody-drug conjugates designed to release maytansinoid metabolites function through a multi-step process. The antibody component selectively binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex via endocytosis.[1][6] Once inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded.[6] Depending on the linker chemistry, the cytotoxic drug is released. For ADCs with a disulfide linker, cellular processing can result in the release of this compound, which then engages with its intracellular target, tubulin.[1][7]

This compound potently suppresses microtubule dynamic instability.[1][2] It binds with high affinity to the tips of microtubules, inhibiting both their growth and shortening phases.[1][3] This disruption of microtubule function leads to a mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing cell death through apoptosis or mitotic catastrophe.[1][8] The half-maximal inhibitory concentration (IC50) for mitotic arrest by this compound has been measured at 330 pM in MCF7 cells.[1]

cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen (e.g., HER2) ADC->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Degradation Endocytosis->Lysosome Metabolite Release of This compound Lysosome->Metabolite Tubulin Tubulin Binding Metabolite->Tubulin Microtubule Suppression of Microtubule Dynamics Tubulin->Microtubule Arrest G2/M Mitotic Arrest Microtubule->Arrest Death Apoptosis / Mitotic Catastrophe Arrest->Death cluster_workflow General Xenograft Workflow A 1. Cell Line Selection & Culture B 2. Animal Acclimation (e.g., SCID Mice) A->B C 3. Tumor Cell Implantation (s.c.) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. ADC Administration (e.g., i.v., i.p.) E->F G 7. Efficacy Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Endpoint (e.g., Tumor Size Limit) G->H I 9. Data & Statistical Analysis H->I cluster_tumor Heterogeneous Tumor Microenvironment Ag_Pos Antigen-Positive Tumor Cell Internalization Internalization & Processing Ag_Pos->Internalization Ag_Neg Antigen-Negative Tumor Cell Death2 Bystander Killing (Apoptosis) Ag_Neg->Death2 ADC ADC ADC->Ag_Pos Binds Metabolite This compound (Cell-Permeable) Internalization->Metabolite Releases Diffusion Diffusion Metabolite->Diffusion Death1 Apoptosis Metabolite->Death1 Induces Diffusion->Ag_Neg Acts on

References

Application Notes and Protocols for Assessing S-methyl DM1-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing apoptosis induced by S-methyl DM1, a potent anti-microtubule agent. This compound is a derivative of maytansine and functions by suppressing microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death.[1][2][3][4][5] Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound and related antibody-drug conjugates (ADCs) in cancer research and drug development.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by targeting tubulin. It binds with high affinity to the tips of microtubules, which are essential components of the cytoskeleton involved in cell division.[1][3] This binding inhibits both the growth and shortening of microtubules, effectively suppressing their dynamic instability.[1][2] The disruption of microtubule function leads to a halt in the cell cycle at the G2/M phase, a state known as mitotic arrest.[1][4] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[6][7][8]

G cluster_0 Cellular Environment cluster_1 Cellular Processes S_methyl_DM1 This compound Microtubules Microtubule Tips S_methyl_DM1->Microtubules Binds to Suppression Suppression of Microtubule Dynamics Microtubules->Suppression Leads to Mitotic_Arrest Mitotic Arrest (G2/M) Suppression->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound with its target and its effect on cancer cells.

ParameterValueCell Line / SystemReference
Inhibition of Proliferation (IC₅₀) 330 pMMCF7[1][4]
Mitotic Arrest (IC₅₀) 340 pMMCF7[1][4]
Tubulin Binding (Kd) 0.93 µMPurified Tubulin[2][3][9]
Microtubule High-Affinity Site Binding (Kd) 0.1 µMPurified Microtubules[1][3][10]

Flow Cytometry for Apoptosis Detection

Application Note

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in individual cells within a population.[11] Several assays can be performed to detect different stages of apoptosis. The most common method combines Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore to identify early apoptotic cells.[12] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[12]

Experimental Protocol: Annexin V and Propidium Iodide Staining

This protocol is adapted for cells treated with this compound.

Materials:

  • This compound treated cells and untreated control cells

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (user-prepared or from a kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24-72 hours). Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution (e.g., 50 µg/mL).

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.[12]

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell populations to distinguish:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

G Start Harvest & Wash Cells Resuspend Resuspend in Binding Buffer Start->Resuspend Add_AnnexinV Add Annexin V-FITC Incubate 15 min (dark) Resuspend->Add_AnnexinV Add_PI Add Propidium Iodide Add_AnnexinV->Add_PI Analyze Analyze via Flow Cytometry Add_PI->Analyze

Caption: Workflow for Annexin V & PI staining.

Western Blotting for Apoptotic Markers

Application Note

Western blotting is used to detect the presence and cleavage of key proteins involved in the apoptotic cascade.[14] Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., Caspase-8, Caspase-9) activate effector caspases (e.g., Caspase-3, Caspase-7).[15] The activation of these caspases from their inactive pro-caspase forms involves proteolytic cleavage. Western blotting can detect this activation by using antibodies that recognize either the full-length pro-caspase, the cleaved (active) fragments, or both.[14] Another key marker is Poly (ADP-ribose) polymerase (PARP), a substrate of activated Caspase-3. Cleavage of PARP from its full-length form (~116 kDa) into an ~89 kDa fragment is a hallmark of apoptosis.[14]

Experimental Protocol: Detection of Cleaved Caspase-3 and PARP

Materials:

  • Cell lysates from this compound treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysate Preparation:

    • Lyse cell pellets in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved Caspase-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the bands corresponding to pro-caspase-3 (~32 kDa), cleaved Caspase-3 (~17/19 kDa), full-length PARP (~116 kDa), and cleaved PARP (~89 kDa). Use a loading control like β-actin or GAPDH to ensure equal protein loading.

G Start Prepare Cell Lysates Quantify Quantify Protein (BCA) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect

Caption: Western blotting experimental workflow.

DNA Fragmentation (Ladder) Assay

Application Note

A key biochemical hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[16] This is mediated by caspase-activated DNase (CAD). When this fragmented DNA is isolated and separated by agarose gel electrophoresis, it appears as a characteristic "ladder" pattern.[16] This method provides a clear, qualitative, and semi-quantitative assessment of apoptosis.

Experimental Protocol: Agarose Gel Electrophoresis of Fragmented DNA

Materials:

  • This compound treated and untreated cells

  • DNA extraction/lysis buffer (e.g., 10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100)

  • RNase A and Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol and Sodium Acetate

  • Agarose and 1X TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • DNA Extraction:

    • Harvest approximately 1-5 x 10⁶ cells per sample.

    • Lyse the cells in 0.5 mL of detergent-based lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 13,000 x g for 20 minutes to pellet high molecular weight chromatin and debris.

    • Transfer the supernatant containing fragmented DNA to a new tube.

  • DNA Purification:

    • Treat the supernatant with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase K (100 µg/mL) for 1 hour at 50°C.

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA by adding sodium acetate (to 0.3 M) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.

    • Centrifuge at 14,000 x g for 30 minutes to pellet the DNA. Wash the pellet with 70% ethanol and air dry.

  • Agarose Gel Electrophoresis:

    • Resuspend the DNA pellet in a small volume (e.g., 20 µL) of TE buffer.

    • Add loading dye and load the entire sample onto a 1.5-2% agarose gel containing ethidium bromide.

    • Run the gel at a low voltage (e.g., 50-80V) until the dye front has migrated sufficiently.

    • Visualize the DNA fragmentation pattern under UV illumination. A ladder-like appearance indicates apoptosis.

G Start Harvest & Lyse Cells Isolate Isolate Fragmented DNA (Supernatant) Start->Isolate Purify Purify DNA (RNase/Proteinase K, Ethanol Precipitation) Isolate->Purify Electrophoresis Agarose Gel Electrophoresis Purify->Electrophoresis Visualize Visualize Ladder (UV Transilluminator) Electrophoresis->Visualize

Caption: Workflow for DNA fragmentation ladder assay.

Caspase Activity Assays

Application Note

Caspase activity assays provide a quantitative measure of the enzymatic activity of specific caspases, most commonly the effector caspase-3. These assays typically use a synthetic peptide substrate corresponding to the caspase's recognition sequence (e.g., DEVD for Caspase-3) conjugated to a reporter molecule—either a chromophore (p-nitroanilide, pNA) for colorimetric detection or a fluorophore (7-amino-4-methylcoumarin, AMC) for fluorescent detection.[17][18] When the active caspase in the cell lysate cleaves the substrate, the reporter molecule is released, and the resulting color or fluorescence can be measured with a plate reader.[17][19] The signal intensity is directly proportional to the caspase activity in the sample.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

Materials:

  • Cell lysates from this compound treated and untreated cells

  • Caspase assay buffer

  • DTT (Dithiothreitol)

  • Caspase-3 substrate (Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation ~380 nm, Emission ~440-460 nm)

Procedure:

  • Lysate Preparation:

    • Prepare cell lysates as described for Western Blotting, but use a lysis buffer compatible with the caspase assay kit.

    • Determine protein concentration (BCA assay).

  • Assay Reaction:

    • Dilute cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with the provided assay buffer.

    • Prepare a reaction master mix containing assay buffer, DTT, and the fluorogenic substrate Ac-DEVD-AMC.[20]

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Add 50 µL of the reaction master mix to each well.[17] Include a blank control (lysis buffer only).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

    • Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440-460 nm.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control after subtracting the background fluorescence from the blank.

G Start Prepare Cell Lysates Quantify Quantify Protein Start->Quantify Plate_Lysate Pipette Lysates into 96-well Plate Quantify->Plate_Lysate Add_Reagent Add Substrate Reaction Mix Plate_Lysate->Add_Reagent Incubate Incubate at 37°C Add_Reagent->Incubate Read Read Fluorescence Incubate->Read

Caption: Caspase-3 fluorometric activity assay workflow.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by S-methyl DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the cell cycle arrest induced by S-methyl DM1, a potent anti-mitotic agent. The information is intended for professionals in cancer research, drug discovery, and cellular biology.

Introduction

This compound is a derivative of the maytansinoid DM1 (Mertansine), a class of potent microtubule-targeting agents.[1][2] Maytansinoids function by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[3][4] this compound, a stable metabolite of DM1-containing antibody-drug conjugates (ADCs), exerts its cytotoxic effects by suppressing microtubule dynamics, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[5][6] Flow cytometry is a powerful technique to quantify this cell cycle arrest by measuring the DNA content of individual cells within a population. This document outlines the mechanism of this compound and provides a detailed protocol for its analysis using propidium iodide (PI) staining and flow cytometry.

Mechanism of Action of this compound

This compound is a tubulin inhibitor that disrupts microtubule function.[1] Its primary mechanism involves binding to tubulin, the protein subunit of microtubules.[7] This binding interferes with the polymerization and depolymerization dynamics of microtubules, a process critical for the formation of the mitotic spindle during cell division.[5][8] Specifically, this compound binds to the tips of microtubules, effectively "poisoning" them and suppressing both their growth and shortening phases.[5] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (M phase) and ultimately, programmed cell death (apoptosis) in cancer cells.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Potency of this compound in MCF7 Cells

ParameterIC50 ValueCell LineReference
Mitotic Arrest330 pMMCF7[5]
G2/M Arrest340 pMMCF7[6]
Inhibition of Proliferation330 pMMCF7[7]

Table 2: Binding Affinity of this compound

Binding TargetDissociation Constant (Kd)CommentsReference
Soluble Tubulin0.93 µMSimilar affinity to maytansine.[7][10]
Microtubules (High Affinity Sites)0.1 µMBinds to approximately 37 high-affinity sites per microtubule, likely at the ends.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound-induced cell cycle arrest and the experimental workflow for its analysis.

S_methyl_DM1_Pathway Mechanism of this compound Induced Mitotic Arrest cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disrupts G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of this compound Induced Mitotic Arrest.

Flow_Cytometry_Workflow Flow Cytometry Workflow for Cell Cycle Analysis Cell Culture Cell Culture Treatment Treat with this compound Cell Culture->Treatment Harvest Cells Harvest Cells Treatment->Harvest Cells Fixation Fix with 70% Ethanol Harvest Cells->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Flow Cytometry Acquire Data on Flow Cytometer Staining->Flow Cytometry Data Analysis Analyze Cell Cycle Distribution Flow Cytometry->Data Analysis

Caption: Flow Cytometry Workflow for Cell Cycle Analysis.

Experimental Protocols

Materials

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)[11]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Protocol for Cell Treatment and Preparation

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound. A vehicle control (DMSO) should be included. The final concentration of this compound will depend on the cell line, but a range from picomolar to nanomolar is a good starting point based on published data.[6][7] Incubate for a suitable duration (e.g., 24 hours) to induce cell cycle arrest.

  • Cell Harvesting: After incubation, carefully collect the culture medium, which may contain detached mitotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample for flow cytometry analysis.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Repeat the centrifugation and washing step.[12]

Protocol for Cell Fixation and Staining

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[13] It is crucial to have a single-cell suspension before adding ethanol to prevent clumping.[13]

  • Incubation: Incubate the cells in 70% ethanol for at least 2 hours at 4°C. Cells can be stored at this stage for an extended period.[13]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Carefully decant the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[14]

  • Propidium Iodide Staining: Add 0.5 mL of 50 µg/mL PI staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.[13][14]

Flow Cytometry Analysis

  • Data Acquisition: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate data collection.[14]

  • Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Use a pulse-width or pulse-area parameter against the fluorescence channel to exclude cell doublets and aggregates.

  • Histogram Analysis: Generate a histogram of the PI fluorescence intensity (e.g., FL2-A). The x-axis represents the DNA content, and the y-axis represents the cell count.

  • Cell Cycle Phase Determination: The histogram will show distinct peaks corresponding to different phases of the cell cycle:

    • G0/G1 phase: The first peak, representing cells with a 2n DNA content.

    • S phase: The region between the G0/G1 and G2/M peaks, representing cells undergoing DNA synthesis.

    • G2/M phase: The second peak, representing cells with a 4n DNA content.

  • Quantification: Use the flow cytometry analysis software to quantify the percentage of cells in each phase of the cell cycle for both control and this compound-treated samples. An increase in the percentage of cells in the G2/M phase in treated samples indicates cell cycle arrest. This compound has been shown to induce a maximal accumulation of around 80% of cells in the G2/M phase in MCF7 cells.[7]

Disclaimer: This document is intended for research purposes only. Please consult relevant safety data sheets (SDS) for all reagents and follow standard laboratory safety procedures. Protocols may need to be optimized for specific cell lines and experimental conditions.

References

Application Notes and Protocols: Studying S-methyl DM1 Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-methyl DM1, a derivative of the potent mitotic inhibitor maytansine, exerts its cytotoxic effects by disrupting microtubule dynamics. As a key component of antibody-drug conjugates (ADCs), understanding its precise mechanism of action is crucial for the development of effective cancer therapeutics. This document provides a detailed protocol for studying the inhibition of tubulin polymerization by this compound, encompassing in vitro biochemical assays and cell-based analyses. The included methodologies, data presentation, and visual workflows are intended to guide researchers in the comprehensive evaluation of this compound and other tubulin-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and crucial for their function. Disruption of this delicate equilibrium by small molecules, known as microtubule-targeting agents (MTAs), can lead to mitotic arrest and subsequent apoptosis, making them a cornerstone of cancer chemotherapy.

This compound belongs to the maytansinoid family of MTAs. It binds to tubulin, suppressing the dynamic instability of microtubules.[1][2] This interference with microtubule function leads to a block in the G2/M phase of the cell cycle, ultimately inducing cell death in rapidly dividing cancer cells.[1][2] These application notes provide a suite of protocols to characterize the inhibitory effects of this compound on tubulin polymerization, from the molecular level to the cellular context.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound and related compounds with tubulin and microtubules, as well as their effects on cell proliferation and the cell cycle.

Table 1: In Vitro Inhibition of Tubulin Polymerization and Binding Affinities

CompoundIC50 for Microtubule Assembly Inhibition (μM)Kd for Tubulin Binding (μM)Kd for Microtubule Binding (High-Affinity Sites) (μM)Reference
This compound 4.0 ± 0.10.93 ± 0.20.1 ± 0.05[3][4]
Maytansine1.0 ± 0.020.86 ± 0.2Not Reported[3][4]

Table 2: Cellular Effects of this compound on MCF7 Cells

ParameterThis compoundMaytansineReference
IC50 for Mitotic Arrest (pM) 330710[1][2]
IC50 for G2/M Arrest (pM) 340310[1][5]
Maximal G2/M Accumulation ~80%Not Reported[2]
Inhibition of Cell Proliferation Minimal at 200 pM, Maximal at 3 nMNot Reported[2]

Signaling Pathway and Mechanism of Action

This compound disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and apoptosis. The following diagram illustrates this pathway.

S_methyl_DM1_Pathway Mechanism of this compound Action cluster_0 Cellular Uptake and Activation cluster_1 Microtubule Disruption cluster_2 Cellular Consequences ADC Antibody-Drug Conjugate (ADC) Endocytosis Endocytosis ADC->Endocytosis Lysosome Lysosomal Degradation Endocytosis->Lysosome SMDM1_free Free this compound Lysosome->SMDM1_free SMDM1_bound This compound Binds to Tubulin SMDM1_free->SMDM1_bound Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Polymerization_Inhibition Inhibition of Polymerization SMDM1_bound->Polymerization_Inhibition Dynamics_Suppression Suppression of Dynamic Instability SMDM1_bound->Dynamics_Suppression Mitotic_Spindle Defective Mitotic Spindle Dynamics_Suppression->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Turbidimetric_Assay_Workflow Turbidimetric Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Buffers, GTP, this compound) C Add this compound and Tubulin to wells on ice A->C B Pre-warm 96-well plate to 37°C D Initiate Polymerization by adding GTP and incubating at 37°C B->D C->D E Measure Absorbance at 340 nm over time (e.g., every 30s for 60 min) D->E F Analyze Data (Plot Absorbance vs. Time, Calculate IC50) E->F Flow_Cytometry_Workflow Cell Cycle Analysis Workflow A Seed cells in a multi-well plate and allow to adhere B Treat cells with this compound for a defined period (e.g., 24h) A->B C Harvest cells (Trypsinization) B->C D Fix cells (e.g., with cold 70% ethanol) C->D E Stain cells with Propidium Iodide (PI) and treat with RNase D->E F Analyze by Flow Cytometry (measure PI fluorescence) E->F G Quantify cell cycle phases (G0/G1, S, G2/M) F->G Immunofluorescence_Workflow Immunofluorescence Microscopy Workflow A Grow cells on coverslips B Treat with this compound A->B C Fix cells (e.g., with methanol or formaldehyde) B->C D Permeabilize cells (e.g., with Triton X-100) C->D E Block non-specific binding D->E F Incubate with primary antibody (anti-α-tubulin) E->F G Incubate with fluorescently-labeled secondary antibody F->G H Mount coverslips and image with a fluorescence microscope G->H

References

Troubleshooting & Optimization

Troubleshooting S-methyl DM1 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-methyl DM1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting instability issues that may be encountered during experiments with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound is known to be more stable in aqueous solutions than its parent compound, DM1. However, prolonged exposure to certain conditions can still lead to degradation. The most common causes of instability include:

  • pH Extremes: this compound is susceptible to hydrolysis, particularly at acidic and alkaline pH. The ester and amide functionalities in the molecule can be cleaved under these conditions.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.

  • Oxidizing Agents: Although the thiol group of DM1 is protected by methylation in this compound, the molecule can still be susceptible to oxidation at other sites, especially in the presence of strong oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of maytansinoid compounds. It is recommended to handle and store this compound solutions protected from light.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of an aged this compound solution. What could these be?

A2: Unexpected peaks are likely degradation products. The primary degradation pathway for this compound in aqueous solution is hydrolysis. This can lead to the cleavage of the ester linkage, resulting in the separation of the maytansinoid core from its side chain. It is also possible to observe other minor degradation products arising from reactions at other labile sites in the molecule.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound, it is crucial to follow proper storage procedures:

  • Stock Solutions: this compound is often supplied as a solution in an organic solvent like DMSO. These stock solutions should be stored at -20°C or -80°C for long-term stability.[1]

  • Aqueous Working Solutions: Aqueous solutions of this compound are less stable and should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store them at 2-8°C and protected from light for no more than 24 hours. The optimal pH for stability is in the neutral range (pH 6.0-7.5).

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method is the most reliable way to assess the stability of your this compound solution. This involves analyzing the sample over time and monitoring for a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.

Data on this compound Stability

While extensive quantitative data on this compound stability in various aqueous buffers is not widely available in the public domain, the following tables provide illustrative data based on general principles of maytansinoid stability. These tables are intended to guide researchers in designing their experiments and understanding potential stability issues.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHBuffer System (50 mM)Incubation Time (hours)% Remaining this compound (Illustrative)
4.0Acetate2485
5.0Acetate2492
6.0Phosphate2498
7.4Phosphate2499
8.0Tris2494
9.0Borate2488

Table 2: Illustrative Temperature-Dependent Stability of this compound in Phosphate Buffer (pH 7.4, 50 mM)

Temperature (°C)Incubation Time (hours)% Remaining this compound (Illustrative)
472>99
25 (Room Temperature)7297
377295
507285

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare this compound solutions in the desired aqueous buffer at a known concentration (e.g., 100 µg/mL).

    • Divide the solution into aliquots for each time point and condition to be tested.

    • Store the aliquots under the desired conditions (e.g., different pH, temperature, light exposure).

    • At each time point, withdraw an aliquot and inject it into the HPLC system.

    • Monitor the peak area of the intact this compound and the appearance of any new peaks.

    • Calculate the percentage of remaining this compound relative to the initial time point (T=0).

Protocol 2: LC-MS/MS Method for Identification of this compound Degradation Products

This protocol provides a general approach for identifying potential degradation products of this compound using LC-MS/MS.

  • Instrumentation: LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Utilize the HPLC conditions described in Protocol 1 or a similar method optimized for MS compatibility.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan (e.g., m/z 100-1000) to detect all ions.

    • Product Ion Scan (MS/MS): Fragment the parent ion of this compound and its potential degradation products to obtain structural information.

  • Procedure:

    • Analyze the degraded this compound samples using the LC-MS/MS system.

    • Extract the ion chromatograms for the expected m/z of this compound and any new peaks observed in the total ion chromatogram.

    • Analyze the mass spectra of the new peaks to determine their molecular weights.

    • Perform MS/MS fragmentation analysis on the parent ions of the new peaks and compare the fragmentation patterns with that of intact this compound to elucidate the structures of the degradation products.

Visual Guides

Below are diagrams to help visualize key concepts related to this compound stability and troubleshooting.

degradation_pathway SmethylDM1 This compound (Intact) Hydrolysis Hydrolysis (e.g., acidic or basic conditions, high temperature) SmethylDM1->Hydrolysis DegradationProduct1 Degradation Product 1 (Maytansinoid Core) Hydrolysis->DegradationProduct1 DegradationProduct2 Degradation Product 2 (Side Chain Fragment) Hydrolysis->DegradationProduct2

Caption: Inferred primary degradation pathway of this compound in aqueous solution.

troubleshooting_workflow Start Instability Observed (e.g., loss of activity, new peaks) CheckStorage Review Solution Preparation and Storage Conditions Start->CheckStorage CheckParameters Evaluate Experimental Parameters (pH, Temp.) CheckStorage->CheckParameters Conditions OK PrepareFresh Prepare Fresh Solution for Each Experiment CheckStorage->PrepareFresh Improper Storage AnalyzeDegradants Analyze for Degradation Products (HPLC/LC-MS) CheckParameters->AnalyzeDegradants Parameters OK OptimizeConditions Optimize Buffer/Storage Conditions CheckParameters->OptimizeConditions Sub-optimal Parameters AnalyzeDegradants->OptimizeConditions End Problem Resolved OptimizeConditions->End PrepareFresh->End

Caption: Troubleshooting workflow for addressing this compound instability.

experimental_factors Stability This compound Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Buffer Buffer Composition Buffer->Stability Light Light Exposure Light->Stability Storage Storage Duration Storage->Stability

Caption: Key experimental factors influencing this compound stability.

References

How to prevent S-methyl DM1 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of S-methyl DM1 to prevent degradation and ensure the integrity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at -20°C as a solution in anhydrous dimethyl sulfoxide (DMSO).[][2] For short-term use, pre-formulated solutions in DMSO are stable at room temperature.[3]

Q2: How stable is this compound in aqueous solutions?

While this compound is considered more stable than its precursor DM1, which is prone to oxidation and dimerization in aqueous solutions, prolonged storage in aqueous buffers is not recommended.[2][3] For experiments requiring aqueous dilutions, it is best to prepare them fresh from a DMSO stock solution immediately before use.

Q3: What are the potential degradation pathways for this compound during storage?

The primary degradation pathways for maytansinoids like DM1 involve oxidation and hydrolysis. Although this compound is more stable due to the methylation of the thiol group, it can still be susceptible to oxidation over time, especially in the presence of oxidizing agents or exposure to air. In vivo, this compound is known to be metabolized through oxidation to S-methyl sulfoxide and S-methyl-sulfone derivatives.[4] While these are metabolic pathways, similar oxidative degradation could potentially occur during improper storage.

Q4: Can I repeatedly freeze and thaw my this compound stock solution in DMSO?

While studies on various compounds stored in DMSO have shown no significant loss after multiple freeze-thaw cycles, it is a good practice to aliquot your this compound stock solution into single-use vials to minimize temperature fluctuations and potential introduction of moisture, which could affect stability.[5]

Q5: What are the visual signs of this compound degradation?

Visual signs of degradation, such as a change in color or the appearance of precipitates in the solution, may indicate a problem. However, degradation can occur without any visible changes. Therefore, periodic purity checks using analytical methods like HPLC are recommended for long-term studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity in my assay. Degradation of this compound due to improper storage.- Confirm storage conditions (-20°C in anhydrous DMSO). - Prepare fresh dilutions from a new stock vial. - Perform a purity check of the this compound stock using HPLC.
Appearance of unexpected peaks in my HPLC analysis. Presence of degradation products.- Identify potential degradation products by LC-MS. - Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, air, or incompatible materials).
Inconsistent experimental results. Inconsistent concentration of active this compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles and ensure consistent starting concentrations. - Always prepare fresh working solutions from the stock for each experiment.

Quantitative Data Summary

Currently, detailed public data on the degradation kinetics of this compound under various storage conditions is limited. The table below summarizes the recommended storage conditions based on available product information.

Storage Condition Solvent Duration Stability Reference
-20°CAnhydrous DMSOLong-term (months to years)High[][2]
Room TemperatureAnhydrous DMSOShort-term (days to weeks)Stable[3]
2-8°CNot specifiedShort-termStable under ordinary use[6]
Aqueous SolutionNot RecommendedN/AProne to degradation[2][3]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for monitoring the stability of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.[2]

  • Aliquot the stock solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • At specified time points, dilute a sample from each condition to a working concentration (e.g., 100 µM) with a suitable mobile phase or a mixture of acetonitrile and water.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 252 nm.[2]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

S_methyl_DM1_Degradation_Pathway This compound This compound Degradation Products Degradation Products This compound->Degradation Products Improper Storage Oxidative Stress Oxidative Stress This compound Sulfoxide This compound Sulfoxide Oxidative Stress->this compound Sulfoxide Oxidation Hydrolytic Stress Hydrolytic Stress Hydrolytic Stress->Degradation Products Hydrolysis This compound Sulfone This compound Sulfone This compound Sulfoxide->this compound Sulfone Further Oxidation Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock in DMSO Aliquots Aliquot into Vials Stock->Aliquots Storage Store under Different Conditions Aliquots->Storage Sampling Sample at Time Points Storage->Sampling HPLC Analyze by RP-HPLC Sampling->HPLC Data Analyze Chromatographic Data HPLC->Data Purity Determine Purity and Degradation Data->Purity Rate Calculate Degradation Rate Purity->Rate Troubleshooting_Logic Issue Inconsistent Results or Loss of Activity CheckStorage Verify Storage Conditions (-20°C, Anhydrous DMSO) Issue->CheckStorage CheckHandling Review Handling Procedures (Fresh Dilutions, Aliquoting) Issue->CheckHandling PurityTest Perform HPLC Purity Test CheckStorage->PurityTest CheckHandling->PurityTest Pure Purity OK PurityTest->Pure Yes Degraded Degradation Detected PurityTest->Degraded No Investigate Investigate Other Experimental Variables Pure->Investigate NewStock Use New Stock Vial Degraded->NewStock

References

Addressing off-target effects of S-methyl DM1 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S-methyl DM1. The focus is on addressing potential off-target effects and other common issues encountered in cell line-based experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Unexpectedly high cytotoxicity in non-target cells in a co-culture system. Bystander Effect: this compound is cell-permeable and can diffuse from target cells, affecting neighboring non-target cells.[1]1. Reduce Concentration: Titrate this compound to the lowest effective concentration on your target cells.2. Modify Experimental Design: Use a transwell assay to separate target and non-target cell populations physically while allowing media exchange.3. Control for Bystander Effect: Include a control group with only non-target cells exposed to conditioned media from this compound-treated target cells.
Observed cell death does not correlate with G2/M arrest. Alternative Cell Death Pathways: At high concentrations, this compound may induce apoptosis through mechanisms independent of mitotic arrest.Off-target Kinase Inhibition: Although not extensively documented, high concentrations of small molecules can have off-target effects on various kinases involved in cell survival pathways.1. Concentration-Response Curve: Perform a detailed concentration-response experiment and correlate IC50 for proliferation with the percentage of cells in G2/M arrest.2. Apoptosis Marker Analysis: Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) at various concentrations and time points.3. Use a More Specific Mitotic Blocker: Compare results with a different class of microtubule inhibitor (e.g., a taxane) to see if the effect is specific to maytansinoids.
Development of resistance to this compound in long-term cultures. Upregulation of Drug Efflux Pumps: Cells may increase the expression of ABC transporters that actively pump this compound out of the cell.Alterations in Tubulin Subunits: Mutations or changes in the expression of β-tubulin isoforms can reduce the binding affinity of this compound.1. Efflux Pump Inhibition: Co-treat cells with a known ABC transporter inhibitor (e.g., verapamil, cyclosporin A) to see if sensitivity is restored.2. Tubulin Sequencing/Expression Analysis: Analyze the expression levels of different β-tubulin isoforms in resistant vs. parental cell lines.3. Switch Compound: Test a structurally different microtubule inhibitor.
Inconsistent results between experimental replicates. Compound Instability: Although more stable than its precursor DM1, this compound can still degrade in aqueous solutions over time.Cell Seeding Density: The "bystander effect" can be more pronounced at higher cell densities.1. Fresh Working Solutions: Always prepare fresh working solutions of this compound from a DMSO stock for each experiment.2. Consistent Cell Seeding: Maintain a consistent cell seeding density across all experiments and plates.3. Thorough Mixing: Ensure homogenous distribution of the compound in the culture media.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a potent microtubule-targeted agent.[2] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2][3] This suppression of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]

Q2: What are the known off-target effects of this compound?

A2: The most well-documented off-target effect is the "bystander effect," where the cell-permeable this compound can diffuse out of a target cell and kill neighboring, non-target cells.[1] While direct, molecular off-target effects on other signaling pathways are not extensively characterized in publicly available literature, at higher concentrations, like many cytotoxic agents, it can induce cellular stress responses and apoptosis through pathways that may not be directly linked to mitotic arrest.

Q3: How can I differentiate between on-target and potential off-target cytotoxicity?

A3: To distinguish between on-target and off-target effects, you can perform experiments to correlate the cytotoxic effect with the known mechanism of action. For example, you can assess cell cycle arrest (G2/M phase accumulation) at the cytotoxic concentrations.[2] If you observe significant cell death without a corresponding G2/M arrest, it might suggest an off-target mechanism. Additionally, using a control compound with a similar chemical scaffold but is inactive against tubulin can help identify off-target effects.

Q4: My cells are showing morphological changes other than mitotic arrest. Is this an off-target effect?

A4: Not necessarily. This compound's potent interaction with the microtubule cytoskeleton can lead to various morphological changes. At concentrations higher than the mitotic IC50, it can cause microtubule depolymerization, leading to alterations in cell shape, cell adhesion, and the formation of tubulin aggregates.[6] These are generally considered extensions of its on-target activity.

Q5: Are there any known signaling pathways that are modulated by this compound as an off-target effect?

A5: Currently, there is limited specific evidence from proteomics or direct binding studies in the public domain that definitively identifies non-tubulin-related signaling pathways directly modulated by this compound as a primary off-target effect. The activation of apoptosis signaling cascades (e.g., caspase activation) is generally considered a downstream consequence of the on-target mitotic arrest.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, maytansine, for comparison.

Table 1: Binding Affinities and Polymerization Inhibition

CompoundTargetParameterValueCell Line/System
This compound Soluble TubulinKd0.93 µMBovine Brain Tubulin
This compound Microtubules (High Affinity Sites)Kd0.1 µMBovine Brain Microtubules
Maytansine Soluble TubulinKd0.86 µMBovine Brain Tubulin
This compound Microtubule AssemblyIC504.0 µMBovine Brain Tubulin
Maytansine Microtubule AssemblyIC501.0 µMBovine Brain Tubulin

Table 2: Cellular Potency

CompoundParameterValueCell Line
This compound Proliferation InhibitionIC50 = 330 pMMCF7
Maytansine Proliferation InhibitionIC50 = 710 pMMCF7
This compound G2/M ArrestIC50 = 340 pMMCF7
Maytansine G2/M ArrestIC50 = 310 pMMCF7
This compound Mitotic ArrestIC50 = 400 pMMCF7

Key Experimental Protocols

Protocol 1: Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Always prepare fresh from a concentrated DMSO stock.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Detection: Use a suitable cell viability reagent (e.g., resazurin-based, ATP-based) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and calculate the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Visualizations

On_Target_Pathway S_methyl_DM1 This compound Tubulin Soluble Tubulin Dimers S_methyl_DM1->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization S_methyl_DM1->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Dynamics Suppression of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Leads to Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow_Troubleshooting cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Logic Start Start Experiment Treatment Treat Cells with this compound Start->Treatment Observation Observe Unexpected Cytotoxicity Treatment->Observation Check_CoCulture Is it a co-culture system? Observation->Check_CoCulture Bystander_Effect Suspect Bystander Effect Check_CoCulture->Bystander_Effect Yes Check_Concentration Is concentration high? Check_CoCulture->Check_Concentration No Off_Target_Apoptosis Consider Off-Target Apoptosis Check_Concentration->Off_Target_Apoptosis Yes Check_G2M Correlate with G2/M arrest Check_Concentration->Check_G2M No Off_Target_Apoptosis->Check_G2M

References

Technical Support Center: Improving the Accuracy of S-methyl DM1 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-methyl DM1 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate quantification of this compound, a critical metabolite of antibody-drug conjugates (ADCs) utilizing DM1 as a payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a primary metabolite of the cytotoxic agent DM1 (mertansine), which is used in several ADCs.[1] DM1 contains a thiol group that can be methylated in vivo, forming this compound.[1][2] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics (PK), metabolism, and potential off-target toxicity of DM1-containing ADCs.[3][4][5]

Q2: What are the main challenges associated with the bioanalysis of this compound?

A2: The main challenges in this compound quantification stem from the complexity of the biological matrix and the chemical properties of DM1 and its metabolites. Key challenges include:

  • Low concentrations: Free payloads and their metabolites are often present at very low concentrations in circulation.

  • Reactivity of DM1: The free sulfhydryl group in DM1 can lead to dimerization or reactions with other thiol-containing molecules in plasma, potentially causing an underestimation of the free DM1 and its metabolites.[6]

  • Matrix effects: Components in biological samples can interfere with the analysis, affecting the accuracy and precision of the quantification.

  • ADC stability: Instability of the ADC itself can lead to the release of the payload, artificially inflating the measured concentration of free metabolites.

Q3: Which analytical platform is most suitable for this compound quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended platform for the quantification of this compound and other small-molecule ADC catabolites.[6][7][8] LC-MS/MS offers high sensitivity, selectivity, and a wide dynamic range, which are essential for accurately measuring the low concentrations of these analytes in complex biological matrices.[9]

Troubleshooting Guide

Issue 1: Poor sensitivity and high lower limit of quantification (LLOQ).

Possible Cause Troubleshooting Step
Suboptimal sample preparationOptimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve recovery and remove interfering substances.[6]
Inefficient ionization in the mass spectrometerAdjust the mobile phase composition and pH to enhance the ionization of this compound. Consider using adduct-forming ions (e.g., sodium adducts) for multiple reaction monitoring (MRM) to improve sensitivity.[10]
Matrix effects suppressing the signalEmploy a more effective sample cleanup method. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Issue 2: High variability and poor reproducibility in results.

Possible Cause Troubleshooting Step
Instability of DM1 and its metabolites during sample handling and storageMinimize freeze-thaw cycles. Ensure proper storage conditions (-80°C is recommended).[2] Consider immediate stabilization of thiols in the sample.[10]
Inconsistent sample preparationEnsure consistent timing and reagent concentrations for reduction and alkylation steps if quantifying total free DM1 after release.[6]
Carry-over in the LC systemImplement a robust needle wash protocol between sample injections.[6]

Issue 3: Discrepancies between expected and measured concentrations.

Possible Cause Troubleshooting Step
Inaccurate calibration standardsUse a certified reference standard for this compound.[1] Perform regular checks of the standard's purity and concentration.
Loss of payload from the ADC during sample processingOptimize sample handling procedures to minimize conditions that could lead to the cleavage of the linker.[11][12]
Contribution from other metabolitesEnsure the LC method provides adequate separation of this compound from other potential DM1-related catabolites.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used in the quantification of DM1 and its metabolites.

Table 1: Example of LC-MS/MS Method Performance for DM1 Quantification

ParameterResult
Linearity Range0.200–200 ng/mL
Within-run Precision (%CV)0.9–4.4%
Between-run Precision (%CV)2.5–5.6%
Accuracy (Bias)3.5–14.5%
Data adapted from a study on DM1 quantification in human serum.[8]

Table 2: Example of LC-MS/MS Method Performance for DM4 and S-methyl-DM4 Quantification

ParameterResult
Linearity Range0.100–50.0 ng/mL
Intraday Precision (%CV)2.3–8.2%
Interday Precision (%CV)0.7–10.1%
Intraday Trueness-1.1 to 3.1%
Interday Trueness-10.4 to 7.5%
Data adapted from a study on DM4 and S-methyl-DM4 quantification in human plasma.[10][13]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification from Plasma

This protocol provides a general workflow. Specific parameters may need to be optimized for your particular application.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.[14]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[14]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard & Protein Precipitation (Acetonitrile) plasma->add_is centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for this compound Quantification.

troubleshooting_logic cluster_sensitivity Poor Sensitivity? cluster_variability High Variability? cluster_discrepancy Concentration Discrepancy? start Inaccurate this compound Quantification cluster_sensitivity cluster_sensitivity start->cluster_sensitivity Yes cluster_variability cluster_variability start->cluster_variability No opt_sample_prep Optimize Sample Prep (e.g., SPE) opt_ms Optimize MS Conditions (e.g., mobile phase, adducts) check_stability Check Sample Stability (e.g., storage, freeze-thaw) check_carryover Investigate LC Carry-over verify_standards Verify Calibration Standards check_adc_stability Assess ADC Stability during Processing cluster_sensitivity->cluster_variability Resolved cluster_discrepancy cluster_discrepancy cluster_variability->cluster_discrepancy Yes end Accurate Quantification cluster_variability->end No cluster_discrepancy->end Resolved

Caption: Troubleshooting Logic for this compound Assay.

References

Technical Support Center: S-methyl DM1 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to S-methyl DM1, a potent microtubule-targeting agent, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to an antibody-drug conjugate (ADC) with an this compound payload. What are the common mechanisms of resistance?

A1: Resistance to ADCs containing this compound can arise from various mechanisms affecting different stages of the ADC's mechanism of action. The most commonly reported mechanisms include:

  • Target Antigen Downregulation: Reduced expression of the target antigen (e.g., HER2) on the cell surface leads to decreased ADC binding and internalization.[1][2][3]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1/P-gp) and multidrug resistance-associated protein 1 (MRP1/ABCC1), can actively pump the DM1 payload out of the cell, reducing its intracellular concentration.[1][4][5]

  • Defective ADC Processing and Trafficking: Alterations in the endocytic and lysosomal pathways can impair the internalization, trafficking, and subsequent release of the DM1 payload from the ADC.[1][2] This can involve shifts from clathrin-mediated endocytosis to less efficient caveolin-1-mediated uptake.

  • Alterations in Tubulin: Mutations in α-tubulin or β-tubulin, the target of DM1, can prevent the drug from binding effectively and disrupting microtubule dynamics.[6][7][8] Changes in the expression of different tubulin isotypes, such as an increase in βIII-tubulin, have also been implicated in resistance.[9][10]

  • Dysregulation of Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells less susceptible to DM1-induced apoptosis.[11][12]

Q2: How can I experimentally determine the mechanism of resistance in my cell line?

A2: A systematic approach involving several key experiments can help elucidate the resistance mechanism:

  • Confirm Resistance: Perform a dose-response cytotoxicity assay to quantify the fold resistance of your cell line compared to the parental, sensitive cell line.

  • Evaluate Target Antigen Expression: Use flow cytometry or western blotting to compare the surface and total expression levels of the target antigen between the resistant and parental cell lines.

  • Assess Drug Efflux Pump Activity:

    • Expression Analysis: Use qRT-PCR or western blotting to measure the mRNA and protein levels of common drug efflux pumps (MDR1, MRP1, ABCG2).

    • Functional Assays: Employ fluorescent substrates of these pumps (e.g., rhodamine 123 for MDR1) in a flow cytometry-based efflux assay. Co-incubation with specific inhibitors (e.g., verapamil for MDR1) can confirm the involvement of a particular pump.

  • Investigate Tubulin Alterations:

    • Sequencing: Sequence the tubulin genes (e.g., TUBA1A, TUBB) to identify potential mutations.

    • Tubulin Isotype Expression: Analyze the expression of different tubulin isotypes (e.g., βIII-tubulin) by western blotting.

  • Analyze Apoptotic Pathways: Profile the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) by western blot after treatment with DM1.

Troubleshooting Guides

Issue 1: Unexpectedly high IC50 value for this compound ADC in a previously sensitive cell line.
Possible Cause Troubleshooting Step
Cell Line Misidentification or Contamination Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.
Development of Resistance Culture a fresh aliquot of the parental cell line from a frozen stock and repeat the cytotoxicity assay. If the high IC50 persists in the continuously cultured line, proceed with resistance mechanism investigation.
Reagent Instability Prepare fresh dilutions of the ADC and the free this compound payload for each experiment. Ensure proper storage conditions are maintained.
Assay Variability Optimize cell seeding density and assay duration. Use a positive control (a known sensitive cell line) and a negative control (untreated cells) in every experiment.
Issue 2: My resistant cell line shows cross-resistance to other microtubule-targeting agents but not to drugs with different mechanisms of action.

This pattern strongly suggests a mechanism related to the drug's target (tubulin) or a common efflux pathway for these agents.

  • Hypothesis: The resistance is likely due to alterations in tubulin structure or expression, or upregulation of a multidrug resistance pump that transports microtubule inhibitors.

  • Recommended Actions:

    • Tubulin Sequencing: Prioritize sequencing of α- and β-tubulin genes to look for mutations in the drug-binding site.[7][8]

    • Efflux Pump Analysis: Perform western blotting for MDR1 and MRP1, as these are known to efflux various microtubule inhibitors.[1][4]

Quantitative Data Summary

The following tables summarize quantitative data on this compound resistance from published studies.

Table 1: Fold Resistance to Trastuzumab-Maytansinoid ADCs in Resistant Cell Lines

Cell LineParental Cell LineFold Resistance to TM-ADCPrimary Resistance MechanismReference
361-TMMDA-MB-361~250-foldIncreased ABCC1 (MRP1) protein[4]
JIMT1-TMJIMT1~16-foldDecreased Her2 (ErbB2) antigen[4]
KPL-4 (T-DM1 Resistant)KPL-4~1,000-foldDecreased HER2 levels[1]
MDA-MB-361 TRMDA-MB-361Not specifiedDecreased polymerized tubulin, decreased βIII tubulin[9]

Table 2: IC50 Values of this compound and Related Compounds in Sensitive and Resistant Cells

Cell LineCompoundIC50 (Parental)IC50 (Resistant)Fold ResistanceReference
MDA-MB-361 S vs. TRThis compound~1 nmol/L> 10 nmol/L>10[9]
MCF7Maytansine710 pM (mitotic arrest)--[13]
MCF7This compound330 pM (mitotic arrest)--[13]

Key Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a common method for generating ADC-resistant cell lines through chronic drug exposure.

  • Initial Dosing: Treat the parental cancer cell line with the this compound-containing ADC at a concentration equivalent to the IC80-IC90 for 3-4 days. This will result in significant cell death.[1][14]

  • Recovery Phase: Remove the ADC-containing medium, wash the cells with PBS, and add fresh medium without the drug. Allow the surviving cells to recover and repopulate the culture vessel. This may take several days to weeks.[1]

  • Cyclical Treatment: Once the cell confluence reaches approximately 30-50%, repeat the ADC treatment cycle.[1]

  • Dose Escalation (Optional): For some cell lines, a gradual increase in the ADC concentration over time may be necessary to develop high levels of resistance.[1]

  • Monitoring Resistance: Periodically (e.g., every 4-6 weeks), perform a cytotoxicity assay to determine the IC50 of the treated cell population compared to the parental cell line.

  • Clonal Selection: Once a significant and stable increase in the IC50 is observed, single-cell cloning can be performed to isolate and characterize individual resistant clones.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay is used to determine the concentration of a drug that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the this compound ADC or free drug. Remove the culture medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a luminometer or spectrophotometer.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the normalized viability versus the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Western Blotting for Efflux Pumps and Apoptotic Proteins

This protocol is for detecting the protein levels of key markers of resistance.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-MDR1, anti-MRP1, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling_Pathway_Resistance Mechanisms of this compound Resistance cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms ADC This compound ADC Antigen Target Antigen (e.g., HER2) ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DM1_release DM1 Release Lysosome->DM1_release DM1 Free DM1 DM1_release->DM1 Tubulin Tubulin DM1->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Antigen_Loss Antigen Downregulation Antigen_Loss->Antigen Inhibits Binding Trafficking_Defect Trafficking/Lysosomal Defect Trafficking_Defect->Internalization Impairs Trafficking_Defect->DM1_release Impairs Efflux_Pump Efflux Pump (MDR1/MRP1) Efflux_Pump->DM1 Exports Tubulin_Mutation Tubulin Mutation/Alteration Tubulin_Mutation->Tubulin Prevents Binding Apoptosis_Inhibition Apoptosis Inhibition Apoptosis_Inhibition->Apoptosis Blocks

Caption: Key mechanisms of acquired resistance to this compound ADCs.

Troubleshooting_Workflow Troubleshooting this compound Resistance Workflow Start Reduced Sensitivity Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Antigen_Expression Check Target Antigen Expression (Flow/WB) Confirm_Resistance->Antigen_Expression Antigen_Down Antigen Downregulated? Antigen_Expression->Antigen_Down Efflux_Pumps Assess Efflux Pump Expression/Function Antigen_Down->Efflux_Pumps No Mechanism_Identified Mechanism(s) Identified Antigen_Down->Mechanism_Identified Yes Pumps_Up Pumps Upregulated? Efflux_Pumps->Pumps_Up Tubulin_Analysis Analyze Tubulin (Sequencing/Isotypes) Pumps_Up->Tubulin_Analysis No Pumps_Up->Mechanism_Identified Yes Tubulin_Altered Tubulin Altered? Tubulin_Analysis->Tubulin_Altered Apoptosis_Assay Profile Apoptotic Markers Tubulin_Altered->Apoptosis_Assay No Tubulin_Altered->Mechanism_Identified Yes Apoptosis_Assay->Mechanism_Identified

Caption: A logical workflow for investigating this compound resistance.

References

Technical Support Center: Optimizing Linker Chemistry for DM1 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of S-methyl DM1 (SM-DM1) and related maytansinoids to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the difference between DM1 and this compound?

A1: DM1 (Mertansine) is a thiol-containing derivative of maytansine used for conjugation to antibodies to form antibody-drug conjugates (ADCs).[1] this compound (SM-DM1) is the thiomethyl ether derivative of DM1.[2] While DM1 is used for the actual conjugation reaction, SM-DM1 is often used as a stable analytical standard or for in-vitro mechanistic studies because DM1 can be unstable in aqueous solutions, leading to oxidation or dimerization.[1][2] SM-DM1 is also a primary metabolite of ADCs made with thiol-containing maytansinoids like DM1.[1][3]

Q2: What are the most common linkers used for DM1 conjugation?

A2: The most common linkers for DM1 are non-cleavable linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and cleavable disulfide linkers like SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate).[4][] The choice of linker is critical as it impacts the stability, efficacy, and pharmacokinetic profile of the ADC.[6][7][8]

Q3: What is a typical drug-to-antibody ratio (DAR) for DM1-based ADCs?

A3: For randomly conjugated ADCs like Trastuzumab emtansine (T-DM1), the average DAR is typically around 3.5.[9] However, the optimal DAR can vary depending on the antibody, target, and linker chemistry, and needs to be determined empirically.[10] Higher DAR values can sometimes lead to increased aggregation and faster clearance.

Q4: How does the linker chemistry affect the stability of the ADC?

A4: The linker chemistry is a primary determinant of ADC stability.[7] For instance, maleimide-based linkers, like SMCC, can be susceptible to premature drug release in vivo through a retro-Michael reaction, especially when conjugated to cysteines.[11] Disulfide linkers are designed to be cleaved in the reducing environment of the cell but can also undergo exchange in the plasma, leading to off-target toxicity.[4] The stability of the linker in circulation is crucial to minimize systemic toxicity and maximize the therapeutic window.[]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Step Recommended Action
Inefficient Antibody Modification Verify the number of reactive groups introduced on the antibody.For lysine conjugation, ensure the molar excess of the linker (e.g., SMCC) is sufficient. For cysteine conjugation, confirm complete reduction of disulfide bonds. Use analytical methods like Ellman's assay for free thiols or a maleimide assay kit.[12]
Linker Hydrolysis The NHS-ester end of linkers like SMCC is moisture-sensitive and can hydrolyze before reacting with the antibody.Use fresh, high-quality reagents.[13] Prepare linker solutions in anhydrous DMSO immediately before use.
Suboptimal Reaction Conditions pH, temperature, and reaction time can significantly impact conjugation efficiency.Optimize the pH of the conjugation buffer. For SMCC reaction with lysines, a pH of 7.5-8.5 is common. For maleimide reaction with thiols, a pH of 6.5-7.5 is preferred to balance reactivity and maleimide stability.[14]
DM1 Instability The thiol group on DM1 can oxidize, forming dimers that are unreactive.Prepare DM1 solutions fresh and use them promptly. Degas buffers to minimize dissolved oxygen.
Issue 2: ADC Aggregation
Potential Cause Troubleshooting Step Recommended Action
High DAR A high number of hydrophobic drug-linker molecules on the antibody surface can lead to aggregation.Aim for a lower average DAR by reducing the molar excess of the linker-drug during conjugation.[12]
Hydrophobic Linker/Payload Both DM1 and many linkers are hydrophobic, increasing the propensity for aggregation.Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design.[15]
Buffer Conditions Suboptimal pH or ionic strength of the formulation buffer can promote aggregation.Perform buffer screening to identify conditions that maximize the stability of the ADC. Use excipients like polysorbate to prevent aggregation.
Purification Method Harsh purification conditions can induce aggregation.Use gentle purification methods like size-exclusion chromatography (SEC) under optimized buffer conditions.[16]
Issue 3: Premature Drug Release/ADC Instability in Plasma
Potential Cause Troubleshooting Step Recommended Action
Maleimide-Thiol Linkage Instability The succinimide ring formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to drug release.Consider linker designs that promote hydrolysis of the succinimide ring to a more stable ring-opened form.[11] Alternatively, explore more stable conjugation chemistries, such as those involving sulfones.[17]
Disulfide Linker Instability Disulfide linkers can be prematurely cleaved in the bloodstream.Modify the steric hindrance around the disulfide bond to modulate its stability and release kinetics.[4]
Hydrolysis of other linker components Certain linkers may contain other hydrolytically labile bonds.Carefully evaluate the stability of all components of the linker under physiological conditions (pH 7.4, 37°C).

Experimental Protocols & Methodologies

Protocol 1: Two-Step Conjugation of DM1 to an Antibody via Lysine Residues using SMCC Linker

This protocol is a generalized procedure based on established methods.[12][18]

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC linker

  • DM1

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., SEC)

  • Reaction buffers: Modification Buffer (e.g., PBS, pH 8.0), Conjugation Buffer (e.g., PBS with 50 mM NaCl, pH 7.0)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Modification Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Step 1: Antibody Modification with SMCC:

    • Prepare a fresh stock solution of SMCC in anhydrous DMSO (e.g., 10 mM).

    • Add a 5-10 molar excess of the SMCC solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted SMCC by buffer exchange into the Conjugation Buffer.

  • Step 2: Conjugation with DM1:

    • Prepare a fresh stock solution of DM1 in anhydrous DMSO (e.g., 10 mM).

    • Add a 1.5 to 2-fold molar excess of DM1 (relative to the added SMCC) to the maleimide-activated antibody.

    • Incubate the reaction for 4-16 hours at 4°C or room temperature.

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification:

    • Purify the resulting ADC from unreacted DM1 and other small molecules using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the DAR using techniques like UV-Vis spectroscopy (measuring absorbance at 252 nm and 280 nm), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[16][19]

    • Assess aggregation by SEC.[16]

Data & Visualization

Quantitative Data Summary

Table 1: Comparative Stability of Different Linkers for DM1 ADCs

Linker TypeLinker ExampleKey Stability FeatureIn Vivo Half-Life (Example)Reference
Non-cleavable ThioetherSMCCRelies on antibody proteolysis for drug release.[15]~10.4 days (for ADC)[20]
Cleavable Peptidetriglycyl (CX)High stability in mouse plasma.~9.9 days (for ADC)[20]
Cleavable DisulfideSPPCleaved in the reducing intracellular environment.N/A[2]

Table 2: Influence of Reaction pH on Conjugation Efficiency

Reaction SteppH RangeRationalePotential Issues
SMCC-Lysine Reaction 7.5 - 8.5Deprotonation of lysine's primary amine increases nucleophilicity.Higher pH increases the rate of NHS-ester hydrolysis.
Maleimide-Thiol Reaction 6.5 - 7.5Balances thiol reactivity with maleimide stability.pH > 7.5 can lead to maleimide ring hydrolysis.

Diagrams

experimental_workflow cluster_prep Antibody Preparation cluster_step1 Step 1: Modification cluster_step2 Step 2: Conjugation cluster_purify Purification & Analysis ab Antibody Solution buffer_exchange1 Buffer Exchange (Modification Buffer, pH 8.0) ab->buffer_exchange1 reaction1 Incubate 1-2h, RT buffer_exchange1->reaction1 smcc SMCC in DMSO smcc->reaction1 buffer_exchange2 Purify/Buffer Exchange (Conjugation Buffer, pH 7.0) reaction1->buffer_exchange2 reaction2 Incubate 4-16h buffer_exchange2->reaction2 dm1 DM1 in DMSO dm1->reaction2 quench Quench Reaction reaction2->quench sec SEC Purification quench->sec analysis Characterization (DAR, Aggregation) sec->analysis

Caption: Two-step DM1 conjugation workflow.

troubleshooting_logic start Experiment Start: Low DAR Observed check_reagents Are reagents (Linker, DM1) fresh and handled properly? start->check_reagents check_conditions Are reaction conditions (pH, temp, time) optimal? check_reagents->check_conditions Yes reagent_sol Solution: Use fresh anhydrous DMSO. Prepare solutions immediately before use. check_reagents->reagent_sol No check_modification Was antibody modification (e.g., maleimide activation) efficient? check_conditions->check_modification Yes conditions_sol Solution: Optimize pH for each step. Adjust incubation time/temp. check_conditions->conditions_sol No modification_sol Solution: Verify linker:Ab ratio. Use analytical assay to confirm activation. check_modification->modification_sol No end_node Re-run experiment with optimized parameters check_modification->end_node Yes reagent_sol->end_node conditions_sol->end_node modification_sol->end_node

Caption: Troubleshooting logic for low DAR.

References

Troubleshooting inconsistent results in S-methyl DM1 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with S-methyl DM1 assays.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound experiments.

Inconsistent Results in Ligand-Binding Assays (e.g., ELISA)

Question: Why am I seeing high variability between replicate wells in my this compound ELISA?

Answer: High variability in ELISA can stem from several factors. Here are some common causes and solutions:

  • Pipetting Errors: Inconsistent volumes of samples, standards, or reagents can lead to significant variability.

    • Solution: Ensure your pipettes are calibrated. Use fresh pipette tips for each sample and standard. When dispensing, touch the pipette tip to the side of the well to ensure all liquid is transferred.

  • Improper Washing: Insufficient or inconsistent washing can leave behind unbound reagents, leading to high background and variability.[1]

    • Solution: Ensure all wells are completely filled and emptied during each wash step. An automated plate washer can improve consistency. Consider increasing the number of washes or adding a short soak step.[1]

  • Edge Effects: Temperature gradients across the plate during incubation can cause wells on the edge to behave differently from interior wells.[2]

    • Solution: Incubate plates in a temperature-controlled environment and avoid stacking plates. Using a plate shaker can help ensure even temperature distribution.

  • Reagent Preparation: Incorrectly prepared or improperly stored reagents can lead to inconsistent results.

    • Solution: Prepare fresh reagents for each assay. Ensure all components are at room temperature before use, unless the protocol specifies otherwise.

Question: My this compound ELISA is showing a weak or no signal. What are the possible causes?

Answer: A weak or absent signal can be frustrating. Here are some potential reasons and how to address them:

  • Reagent Omission or Inactivity: Forgetting to add a key reagent or using an inactive conjugate or substrate will result in no signal.[3]

    • Solution: Double-check your protocol to ensure all steps were followed correctly. Confirm the activity of your enzyme conjugate and substrate. Sodium azide, for instance, can inhibit peroxidase activity.

  • Incorrect Antibody Pairing or Concentration: Using antibodies that are not optimized for your assay or are at a suboptimal concentration can lead to a weak signal.

    • Solution: Ensure you are using a validated antibody pair for this compound detection. Perform a titration experiment to determine the optimal concentration for your capture and detection antibodies.

  • Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.

    • Solution: Concentrate your samples, if possible. Alternatively, consider a more sensitive assay platform.

Challenges in LC-MS/MS Quantification

Question: I'm observing poor peak shape and inconsistent retention times for this compound in my LC-MS/MS analysis. What could be the issue?

Answer: Poor chromatography can significantly impact the accuracy and reproducibility of your results. Consider the following:

  • Column Issues: The analytical column may be degraded or contaminated.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Mobile Phase Preparation: Incorrectly prepared or degraded mobile phase can affect chromatography.

    • Solution: Prepare fresh mobile phase daily. Ensure the pH is correct and all components are fully dissolved.

  • Sample Matrix Effects: Components in your sample matrix (e.g., plasma, cell lysate) can interfere with the chromatography.

    • Solution: Optimize your sample preparation method. This may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances.

Question: My LC-MS/MS assay for this compound suffers from low sensitivity. How can I improve it?

Answer: Low sensitivity in LC-MS/MS can be a significant hurdle, especially when measuring low concentrations of free payload.[4]

  • Ionization Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer.

    • Solution: Improve your sample cleanup procedure. You can also try to adjust the chromatography to separate this compound from the interfering components.

  • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound.

    • Solution: Perform a thorough optimization of MS parameters, including ionization source settings (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy).

  • Analyte Stability: this compound may be degrading in the sample or during the analytical process.

    • Solution: Ensure proper sample handling and storage. This compound is a stable derivative of DM1, which itself is unstable in aqueous solutions.[5] However, it's still crucial to minimize freeze-thaw cycles and keep samples on ice.

Inconsistent Results in Cell-Based Assays

Question: I am seeing significant variability in the IC50 values from my cell-based cytotoxicity assays with this compound. Why is this happening?

Answer: Cell-based assays are inherently more variable than biochemical assays.[6] Here are some factors to consider:

  • Cell Line Health and Passage Number: The health, confluency, and passage number of your cells can impact their response to cytotoxic agents.

    • Solution: Use cells from a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.

  • Inconsistent Seeding Density: Uneven cell seeding will lead to variability in the final readout.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.

  • Reagent Variability: The quality and consistency of cell culture media and supplements can affect cell behavior.

    • Solution: Use reagents from the same lot for a set of experiments. Be mindful of the stability of supplements like growth factors.[6]

  • Drug Stability in Culture Media: this compound, while more stable than DM1, may still degrade over long incubation periods in cell culture media.

    • Solution: Prepare fresh drug dilutions for each experiment. For long-term assays, consider replenishing the media with fresh drug.

Frequently Asked Questions (FAQs)

What is this compound and why is it important in ADC research?

This compound is a thiomethyl derivative of the potent microtubule inhibitor maytansine.[7] It is a key metabolite of antibody-drug conjugates (ADCs) that utilize the thiol-containing maytansinoid DM1.[5] Understanding its concentration and activity is crucial for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of these ADCs.

What is the mechanism of action of this compound?

This compound functions by inhibiting microtubule polymerization. It binds to tubulin and suppresses microtubule dynamic instability, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[8]

What are the key parameters to consider when developing a bioanalytical method for this compound?

Key considerations for developing a robust bioanalytical method for this compound include:

  • Sensitivity: The assay must be sensitive enough to detect the low concentrations of free this compound often found in biological samples.

  • Specificity: The method should be able to distinguish this compound from the parent ADC, other metabolites, and endogenous matrix components.

  • Stability: The stability of this compound in the biological matrix and during sample processing must be evaluated to ensure accurate quantification.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds based on published literature.

Table 1: In Vitro Potency of Maytansinoids

CompoundIC50 (Mitotic Arrest in MCF7 cells)Reference(s)
Maytansine710 pM[8]
This compound330 pM[8]

Table 2: Binding Affinity of Maytansinoids to Tubulin

CompoundDissociation Constant (Kd)Reference(s)
Maytansine0.86 µM[8]
This compound0.93 µM[7]

Experimental Protocols

General Protocol for this compound Quantification by LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and matrix.

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add an internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in mobile phase A.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Optimize the precursor and product ion transitions for this compound and the internal standard.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytosol Cytosol ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 This compound Lysosome->DM1 4. Payload Release Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death DM1->Microtubules 5. Microtubule Disruption

Caption: Mechanism of action of an this compound-releasing ADC.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Review Assay Protocol and Execution Start->Check_Protocol Check_Instrument Check Instrument Calibration and Settings Start->Check_Instrument Check_Cells Assess Cell Health and Culture Conditions (for cell-based assays) Start->Check_Cells Optimize_Assay Optimize Assay Parameters (e.g., concentrations, incubation times) Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Check_Instrument->Optimize_Assay Check_Cells->Optimize_Assay Resolved Issue Resolved Optimize_Assay->Resolved

Caption: General troubleshooting workflow for inconsistent assay results.

References

Minimizing S-methyl DM1 aggregation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing S-methyl DM1 aggregation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern in experimental settings?

This compound is a thiol-containing derivative of the potent microtubule-targeting agent maytansine.[1][2] It is a critical metabolite of antibody-drug conjugates (ADCs) like Trastuzumab Emtansine (T-DM1) and is frequently used in research to study the mechanism of maytansinoid-based drugs.[1][2][3] Aggregation of this compound is a significant concern because it can lead to a decrease in the effective monomeric concentration, resulting in reduced potency and inaccurate experimental outcomes.[4][5] Furthermore, aggregates can introduce variability, cause cytotoxicity through off-target effects, and complicate the interpretation of results.

Q2: What are the primary factors that cause this compound aggregation?

The aggregation of this compound, much like other maytansinoids and hydrophobic payloads used in ADCs, is influenced by several physicochemical factors:

  • Hydrophobicity: this compound is a hydrophobic molecule. In aqueous solutions, these molecules tend to self-associate to minimize their exposure to the polar environment, leading to the formation of aggregates.[4][6]

  • Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.[3][7] Studies have shown that this compound can induce the formation of tubulin aggregates at concentrations as low as 2 µmol/L.[3][8]

  • Buffer Conditions (pH and Salt Concentration): Unfavorable buffer conditions can promote aggregation.[6] The pH of the solution is particularly critical; at or near the isoelectric point of a molecule, its net charge is minimal, reducing electrostatic repulsion and increasing the propensity for aggregation.[6][9]

  • Organic Solvents: While organic solvents like Dimethyl Sulfoxide (DMSO) are often necessary to dissolve this compound for stock solutions, their presence in the final aqueous buffer can promote aggregation if not properly managed.[6][10] Rapid changes in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to precipitate or form aggregates.

  • Temperature: Elevated temperatures can increase the rate of aggregation, likely by promoting hydrophobic interactions.[11][12] For the related ADC, T-DM1, incubation at 40°C and 50°C led to a significant increase in aggregation.[11][12]

Q3: How does the choice of solvent impact this compound aggregation?

This compound is typically supplied and stored in DMSO.[1] While DMSO is an excellent solvent for initial solubilization, its introduction into aqueous buffers must be handled carefully. Adding a concentrated DMSO stock of a hydrophobic compound like this compound to an aqueous buffer can cause the compound to crash out of solution or form aggregates due to the rapid change in solvent polarity. It is often recommended to keep the final concentration of DMSO in the experimental medium as low as possible (typically below 1% v/v) to avoid solvent-induced aggregation.[10]

Q4: What is the effect of pH on the stability and aggregation of this compound?

Q5: How does temperature affect this compound aggregation?

Increased temperature can accelerate aggregation processes. For the ADC T-DM1, which contains the DM1 payload, studies have shown that thermal stress is a key factor in promoting aggregation.[11][16] An increase in temperature can enhance hydrophobic interactions between molecules, which is a primary driver of aggregation for compounds like this compound.[12] Therefore, it is advisable to handle and store this compound solutions at recommended temperatures, typically -20°C for long-term storage of DMSO stock solutions.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Visible precipitate or cloudiness in the solution after diluting this compound stock. 1. High Final Concentration: The concentration of this compound exceeds its solubility in the aqueous buffer. 2. Rapid Solvent Change: The DMSO stock was added too quickly to the aqueous buffer. 3. Unfavorable Buffer Conditions: The pH, salt concentration, or composition of the buffer is promoting aggregation.1. Reduce Concentration: Work with lower, experimentally relevant concentrations of this compound. 2. Optimize Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing. 3. Buffer Optimization: Adjust the buffer pH to be further from the molecule's isoelectric point. Consider the use of stabilizing excipients or a small percentage of a non-ionic surfactant like Polysorbate-20, which can help inhibit aggregation at hydrophobic interfaces.[12]
Inconsistent or lower-than-expected activity in cell-based assays. 1. Aggregation: The formation of aggregates reduces the concentration of active, monomeric this compound available to interact with its target (microtubules). 2. Stock Solution Degradation: The this compound stock may have degraded over time or with improper storage.1. Prepare Fresh Solutions: Prepare working solutions of this compound fresh for each experiment from a properly stored stock. 2. Verify Solution Clarity: Before use, visually inspect the solution for any signs of precipitation or turbidity. 3. Use a Stable Control: this compound is noted to be a stable alternative to DM1 for ADC studies.[1] Ensure proper storage at -20°C.
Low recovery or poor peak shape during analytical chromatography (e.g., HPLC). 1. Adsorption to Surfaces: The hydrophobic nature of this compound can lead to its adsorption onto plasticware (e.g., tubes, pipette tips). 2. Aggregation: Aggregates may be filtered out before injection or may not behave predictably on the column.1. Use Low-Binding Consumables: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 2. Ensure Complete Solubilization: Make sure the this compound is fully dissolved in the initial solvent and the mobile phase. Sonication may aid in dissolving small aggregates.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and factors influencing its aggregation.

Table 1: Factors Influencing this compound and ADC Aggregation

FactorEffect on AggregationRationale
High Concentration IncreasesGreater proximity of molecules facilitates self-association. This compound induces tubulin aggregates at ≥2 μmol/L.[3][8]
Hydrophobic Payload IncreasesHydrophobic patches on molecules drive them to associate in aqueous environments to minimize exposure to water.[4][6]
pH near Isoelectric Point IncreasesReduced electrostatic repulsion between molecules allows attractive forces (like hydrophobic interactions) to dominate.[6][9]
Organic Solvents (e.g., DMSO) Can IncreaseRapid dilution of a DMSO stock into an aqueous buffer can cause precipitation or aggregation due to a sudden decrease in solubility.[6][10]
Elevated Temperature IncreasesHigher temperatures can enhance hydrophobic interactions, leading to faster aggregation rates.[11][12]
High Drug-to-Antibody Ratio (for ADCs) IncreasesMore hydrophobic drug molecules on the antibody surface increase the overall hydrophobicity and propensity for aggregation.[4]

Table 2: In Vitro Effects of this compound on Microtubule Polymerization and Aggregation

ParameterValueConditions
IC₅₀ for Microtubule Assembly Inhibition 4 ± 0.1 μmol/LMicrotubule protein (3 mg/mL) assembled in PEM buffer at 30°C.[17]
Tubulin Aggregate Formation (by Electron Microscopy) Small aggregates observedAt 2 μmol/L this compound.[3]
Tubulin Aggregate Formation (by Electron Microscopy) Increased aggregate formationAt 20 μmol/L this compound.[3]
Binding Affinity to Soluble Tubulin (KD) 0.93 ± 0.2 μmol/LDetermined by intrinsic fluorescence intensity.[3][8]
High-Affinity Binding to Microtubules (KD) 0.1 ± 0.05 μmol/LBinding to 37 high-affinity sites per microtubule.[2][3][7][8]
Low-Affinity Binding to Microtubules/Aggregates (KD) 2.2 ± 0.2 μmol/LBinding to a large number of low-affinity sites.[7][18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for preparing this compound solutions to minimize aggregation.

  • Materials:

    • This compound (lyophilized powder or as a pre-made solution in DMSO)

    • High-quality, anhydrous DMSO

    • Target aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature.

    • Low-protein-binding sterile microcentrifuge tubes and pipette tips.

  • Procedure for Preparing Stock Solution (e.g., 10 mM):

    • If starting with a lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex gently until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Determine the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer. Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.5% v/v).

    • While gently vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution drop-by-drop. This slow addition into a vortexing solution is critical to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of cloudiness or precipitate.

    • Use the working solution immediately after preparation for best results.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound aggregation.

G start Problem: Suspected This compound Aggregation check_visual Visually Inspect Solution (Turbidity/Precipitate?) start->check_visual check_visual->precipitate_yes Yes check_visual->precipitate_no No cause_analysis Analyze Potential Causes sol_conc Lower Final Concentration cause_analysis->sol_conc sol_dilution Optimize Dilution (Slow, Dropwise Addition) cause_analysis->sol_dilution sol_buffer Optimize Buffer (pH, Excipients) cause_analysis->sol_buffer retest Prepare New Solution & Retest sol_conc->retest sol_dilution->retest sol_buffer->retest check_activity Review Experimental Data (Inconsistent Activity?) check_activity->activity_yes Yes activity_no Consistent Activity (No Evidence of Aggregation) check_activity->activity_no No sol_fresh Prepare Fresh Solutions for Each Experiment sol_storage Verify Stock Storage Conditions (-20°C) sol_fresh->sol_storage sol_storage->retest

Caption: Troubleshooting workflow for this compound aggregation issues.

Caption: Impact of aggregation on the mechanism of action of this compound.

Caption: Experimental workflow for preparing this compound working solutions.

References

Validation & Comparative

S-methyl DM1 vs. S-methyl DM4: A Comparative Analysis of Their Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of S-methyl DM1 and S-methyl DM4 on microtubule dynamics, supported by experimental data. Both this compound and S-methyl DM4 are potent maytansinoid derivatives and are the primary cellular or liver metabolites of antibody-maytansinoid conjugates (AMCs).[1][2] While both compounds function as microtubule-targeting agents, they exhibit distinct quantitative differences in their biochemical and cellular activities.

Mechanism of Action: Potent Microtubule Poisons

This compound and S-methyl DM4, like other maytansinoids, exert their cytotoxic effects by disrupting microtubule function.[3][4] They bind to tubulin, the fundamental protein subunit of microtubules, at or near the vinca alkaloid binding site.[][4] This interaction inhibits tubulin polymerization and, more significantly, potently suppresses microtubule dynamic instability.[2][6] The disruption of microtubule dynamics leads to a mitotic block, where the cells are arrested in the G2/M phase of the cell cycle, and ultimately triggers programmed cell death (apoptosis).[][7]

Quantitative Comparison of Effects on Microtubule Dynamics

Experimental data reveals that while both this compound and S-methyl DM4 are potent inhibitors of microtubule function, they display notable differences in their effects on microtubule polymerization and dynamic instability.

ParameterThis compoundS-methyl DM4Maytansine (Reference)Citation
IC50 for Microtubule Assembly Inhibition 4.0 ± 0.1 µM1.7 ± 0.4 µmol/L1.0 ± 0.02 µmol/L[2][8]
Suppression of Dynamic Instability (at 100 nmol/L) 84%73%45%[2][6]
Binding Affinity to Tubulin (Kd) 0.93 ± 0.2 µmol/LNot Reported0.86 ± 0.2 µmol/L[2][6]
High-Affinity Binding to Microtubules (Kd) 0.1 ± 0.05 µmol/LNot ReportedNot Reported[2][6]
Stoichiometry of High-Affinity Binding to Microtubules 37 sites per microtubuleNot ReportedNot Reported[2][7]

Key Observations:

  • Inhibition of Polymerization: this compound and S-methyl DM4 are weaker inhibitors of microtubule polymerization compared to the parent compound, maytansine, as indicated by their higher IC50 values.[2][6] S-methyl DM4 is a more potent inhibitor of polymerization than this compound.[2][8]

  • Suppression of Dynamic Instability: In contrast to their effects on polymerization, both this compound and S-methyl DM4 are significantly more potent at suppressing microtubule dynamic instability than maytansine.[2][6] this compound demonstrates a slightly stronger suppression of dynamic instability compared to S-methyl DM4 at the same concentration.[2][6]

  • Tubulin and Microtubule Binding: this compound binds to soluble tubulin with an affinity similar to maytansine.[2][6] Notably, this compound exhibits high-affinity binding to a small number of sites on microtubules, likely at the ends, which is believed to be responsible for its potent suppression of dynamic instability.[2][6] This binding is approximately 20-fold stronger than that of vinblastine.[2][6]

Induction of Tubulin Aggregation

A notable difference between the two compounds is their propensity to induce tubulin aggregation. At concentrations of 2 µmol/L and higher, both this compound and S-methyl DM4 induce the formation of tubulin aggregates, a phenomenon not observed with maytansine.[2][6] Electron microscopy reveals that S-methyl DM4 is a more potent inducer of extensive aggregate formation compared to this compound.[2][6][8]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the effects of this compound and S-methyl DM4 on microtubule dynamics.

Tubulin Polymerization Assay

This assay measures the extent of microtubule formation in the presence of the test compounds.

  • Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., G-PEM buffer) to a final concentration of approximately 3 mg/mL.[9]

  • Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate.[9] Varying concentrations of this compound, S-methyl DM4, or a control vehicle are added to the wells.[9]

  • Measurement: The plate is incubated at 37°C in a spectrophotometer. The absorbance at 340 nm is measured every 60 seconds for a duration of one hour to monitor the increase in turbidity, which corresponds to microtubule polymerization.[9]

  • Analysis: The half-maximal inhibitory concentration (IC50) is determined from the concentration-response curves.[2][8]

Alternatively, a fluorescence-based assay can be used where a fluorescent dye, such as DAPI, binds to polymerized tubulin, and the increase in fluorescence is measured over time.[10]

Measurement of Microtubule Dynamic Instability

This experiment directly visualizes and quantifies the effects of the compounds on the growth, shortening, and transitions of individual microtubules.

  • Microtubule Seeding: Axoneme fragments are used as seeds for microtubule growth.

  • Polymerization: Purified tubulin is mixed with GTP and the test compound (this compound or S-methyl DM4) at a specific concentration (e.g., 100 nmol/L).[2]

  • Microscopy: The mixture is observed using differential interference contrast (DIC) microscopy with video enhancement to visualize individual microtubules growing from the axoneme seeds in real-time.

  • Data Acquisition and Analysis: Time-lapse images are captured, and the lengths of individual microtubules are measured over time. The rates of growth and shortening, as well as the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth), are calculated to determine the overall dynamicity of the microtubules.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and S-methyl DM4 and a typical experimental workflow for their analysis.

Signaling_Pathway Mechanism of Action of this compound/DM4 cluster_cell Target Cell ADC Antibody-Drug Conjugate (e.g., Trastuzumab-DM1) Endocytosis Endocytosis ADC->Endocytosis Lysosome Lysosomal Degradation Endocytosis->Lysosome Payload_Release Release of This compound/DM4 Lysosome->Payload_Release Tubulin Tubulin Dimers Payload_Release->Tubulin Microtubule Microtubule Payload_Release->Microtubule Suppresses Dynamics Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound/DM4.

Experimental_Workflow Experimental Workflow for Microtubule Analysis cluster_workflow cluster_assay1 Tubulin Polymerization Assay cluster_assay2 Microtubule Dynamics Assay start Start compound_prep Prepare this compound & S-methyl DM4 Solutions start->compound_prep tubulin_purification Purify Tubulin start->tubulin_purification assay1_setup Set up Polymerization Reactions compound_prep->assay1_setup assay2_setup Prepare Samples for Microscopy compound_prep->assay2_setup tubulin_purification->assay1_setup tubulin_purification->assay2_setup assay1_measure Measure Turbidity/ Fluorescence assay1_setup->assay1_measure assay1_analyze Calculate IC50 assay1_measure->assay1_analyze data_comparison Compare Potency and Mechanism assay1_analyze->data_comparison assay2_observe Real-time DIC Microscopy assay2_setup->assay2_observe assay2_analyze Analyze Growth, Shortening, Catastrophe, & Rescue assay2_observe->assay2_analyze assay2_analyze->data_comparison end Conclusion data_comparison->end

Caption: Experimental workflow for microtubule analysis.

References

S-Methyl DM1 vs. DM1: A Head-to-Head Comparison of Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibody-drug conjugates (ADCs), the maytansinoid family of cytotoxic agents has proven to be a cornerstone for the development of potent cancer therapeutics. Among these, DM1 (Mertansine) and its S-methylated metabolite, S-methyl DM1, are of significant interest to researchers and drug developers. This guide provides an objective, data-driven comparison of the potency of this compound and DM1, supported by experimental data and detailed methodologies.

Executive Summary: this compound, a primary and stable metabolite of DM1-containing ADCs, demonstrates potent anti-mitotic activity by inhibiting microtubule polymerization. While direct comparative cytotoxicity data for DM1 is sparse due to its instability in aqueous solutions, studies on this compound reveal it to be a highly potent cytotoxic agent, in some cases more so than the parent compound, maytansine. DM1's inherent instability, a consequence of its free thiol group, makes it suitable for conjugation to antibodies but challenging for direct in vitro potency assessment. This guide will delve into the available data for this compound and provide context for its relationship with DM1.

Data Presentation

The following tables summarize the quantitative data available for this compound, often in comparison to the parent maytansinoid, maytansine, which serves as a critical benchmark.

Table 1: In Vitro Cytotoxicity and Mitotic Arrest

CompoundCell LineAssayIC50 (pM)Reference
This compoundMCF7Mitotic Arrest330[1]
MaytansineMCF7Mitotic Arrest710[1]
This compoundVarious Human Carcinoma Cell LinesCytotoxicityMore potent than maytansine[2]

Table 2: Tubulin Binding and Microtubule Inhibition

CompoundParameterValueReference
This compoundTubulin Binding (Kd)0.93 µM[3]
MaytansineTubulin Binding (Kd)0.86 µM[4]
This compoundMicrotubule High-Affinity Binding (Kd)0.1 µM[3]
This compoundMicrotubule Assembly Inhibition (IC50)4 µM[3]
MaytansineMicrotubule Assembly Inhibition (IC50)1 µM[4]
This compoundSuppression of Microtubule Dynamic Instability (at 100 nM)84%[3]
MaytansineSuppression of Microtubule Dynamic Instability (at 100 nM)45%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation of the presented data.

Cell Viability and Mitotic Arrest Assay

This protocol is based on methodologies described in studies evaluating maytansinoid cytotoxicity.

1. Cell Culture:

  • MCF7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • This compound and maytansine are dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.

  • Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

3. Treatment:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • Control wells receive medium with 0.1% DMSO.

4. Mitotic Arrest Analysis (Flow Cytometry):

  • After a 24-hour incubation period, cells are harvested by trypsinization.

  • Cells are washed with phosphate-buffered saline (PBS) and fixed in 70% ethanol at -20°C for at least 2 hours.

  • Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • The cell cycle distribution is analyzed using a flow cytometer. The percentage of cells in the G2/M phase is quantified to determine mitotic arrest.

  • The IC50 for mitotic arrest is calculated as the concentration of the compound that induces 50% of the maximum percentage of cells in the G2/M phase.

5. Cytotoxicity Analysis (MTT Assay):

  • After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 for cytotoxicity is determined as the concentration that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This protocol is adapted from standard tubulin polymerization assay kits and methodologies used in maytansinoid research.

1. Reagents:

  • Purified bovine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Test compounds (this compound, maytansine) dissolved in DMSO

2. Assay Procedure:

  • A reaction mixture is prepared on ice, containing G-PEM buffer and the desired concentration of the test compound or DMSO vehicle control.

  • Purified tubulin is added to the reaction mixture to a final concentration of 3 mg/mL.

  • The mixture is transferred to a pre-warmed 96-well plate.

  • The plate is immediately placed in a spectrophotometer pre-heated to 37°C.

  • The absorbance at 340 nm is measured every 30 seconds for 60 minutes to monitor the kinetics of tubulin polymerization.

  • The IC50 for inhibition of microtubule assembly is determined as the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Mandatory Visualization

Mechanism of Action: ADC and Maytansinoid-Induced Mitotic Arrest

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC-Antigen Complex Antigen->ADC_Internalized 2. Internalization (Endocytosis) DM1_Release DM1 Release ADC_Internalized->DM1_Release 3. Lysosomal Degradation S_methyl_DM1 This compound (Active Metabolite) DM1_Release->S_methyl_DM1 4. Metabolism Tubulin Tubulin Dimers S_methyl_DM1->Tubulin 5. Binding to Tubulin Microtubule Microtubule S_methyl_DM1->Microtubule 6. Inhibition of Polymerization & Suppression of Dynamics Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest 7. Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 8. Cell Death

Caption: ADC mechanism leading to this compound-induced mitotic arrest.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture treatment 2. Compound Treatment (this compound / DM1) cell_culture->treatment incubation 3. Incubation (72 hours) treatment->incubation mtt_addition 4. MTT Reagent Addition incubation->mtt_addition formazan_incubation 5. Incubation (4 hours) mtt_addition->formazan_incubation solubilization 6. Formazan Solubilization (DMSO) formazan_incubation->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout analysis 8. Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

References

Cross-Validation of Analytical Methods for S-methyl DM1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug-antibody ratio (DAR) and the analysis of payload metabolites are critical components in the development of antibody-drug conjugates (ADCs). S-methyl DM1 is a primary metabolite of ADCs containing the maytansinoid payload, DM1. Its concentration in biological matrices serves as a key indicator of ADC stability and metabolism. This guide provides a comparative overview of two widely used analytical methods for the analysis of this compound and related compounds: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The objective is to assist researchers in selecting the appropriate analytical strategy and in performing cross-validation of these methods.

Data Presentation: A Comparative Analysis of ELISA and LC-MS/MS

The selection of an appropriate analytical method hinges on various factors, including the specific analyte of interest (intact ADC, total antibody, or free payload/metabolite), the required sensitivity, and the stage of drug development. The following table summarizes the key performance characteristics of ELISA and LC-MS/MS for the analysis of DM1-related compounds.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Analyte Primarily intact ADC or total antibody. Can be adapted for payload quantification.Free payload (DM1), catabolites (e.g., Lys-MCC-DM1), and metabolites (e.g., this compound).
Principle Immuno-recognition using specific antibodies.Physicochemical separation followed by mass-based detection.
Linearity Range Typically in the ng/mL to µg/mL range.[1][2][3]Wide dynamic range, from pg/mL to µg/mL.[4][5][6][7]
Sensitivity (LOQ) Generally in the low ng/mL range (e.g., 10 ng/mL).[3]High sensitivity, often in the sub-ng/mL range (e.g., 0.200–0.500 ng/mL).[4][8]
Precision (%CV) Intra-assay: <10%, Inter-assay: <15%.[3]Intra- and Inter-day precision typically <15%.[4][6][9]
Accuracy (%RE) Typically within 80-120% of the nominal value.[3]Typically within 85-115% of the nominal value.[4][6][9]
Sample Throughput High, suitable for screening large numbers of samples.Moderate, dependent on chromatographic run time.
Specificity Can be susceptible to cross-reactivity with related structures.Highly specific, based on mass-to-charge ratio and fragmentation pattern.
Matrix Effects Can be significant; requires careful validation.Can be minimized with appropriate sample preparation and internal standards.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for DM1-ADC Quantification (Competitive Assay)

This protocol provides a general workflow for a competitive ELISA designed to quantify intact DM1-conjugated antibodies.

Materials:

  • Microplate pre-coated with anti-DM1 antibody

  • DM1-ADC standards and quality control samples

  • Test samples (serum, plasma, etc.)

  • HRP-conjugated DM1

  • Wash Buffer

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the DM1-ADC standards to generate a standard curve.

  • Sample Addition: Add standards, controls, and test samples to the wells of the anti-DM1 antibody-coated microplate.

  • Competitive Binding: Add a fixed concentration of HRP-conjugated DM1 to each well. Incubate for 1-2 hours at room temperature to allow competition between the DM1-ADC in the sample and the HRP-conjugated DM1 for binding to the coated antibody.[2]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove unbound reagents.[2]

  • Substrate Incubation: Add TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[2]

  • Reaction Stoppage: Stop the reaction by adding Stop Solution to each well. The color will change from blue to yellow.[2]

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding standard concentrations. The concentration of DM1-ADC in the test samples is inversely proportional to the measured absorbance and can be determined from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

This protocol outlines a typical method for the quantification of this compound in a biological matrix such as plasma.

Materials:

  • This compound analytical standard

  • Internal standard (IS), e.g., a stable isotope-labeled analog

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

  • C18 solid-phase extraction (SPE) cartridges or protein precipitation plates

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • To an aliquot of the plasma sample, add the internal standard.

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • For increased cleanup, the supernatant can be further purified using solid-phase extraction (SPE) on a C18 cartridge.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions are determined by infusing the pure compounds into the mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound / IS).

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the test samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Cross-Validation Parameters cluster_outcome Outcome ELISA ELISA for Intact ADC/Total Ab Linearity Linearity & Range ELISA->Linearity Accuracy Accuracy ELISA->Accuracy Precision Precision ELISA->Precision Specificity Specificity ELISA->Specificity Sensitivity Sensitivity (LOQ) ELISA->Sensitivity LCMS LC-MS/MS for This compound LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->Sensitivity Correlation Correlation Analysis Linearity->Correlation Accuracy->Correlation Precision->Correlation Specificity->Correlation Sensitivity->Correlation Report Integrated Bioanalytical Report Correlation->Report

Caption: Cross-validation workflow for ELISA and LC-MS/MS methods.

DM1_Mechanism_of_Action cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics ADC DM1-ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Metabolite This compound Lysosome->Metabolite Proteolytic Degradation Tubulin α/β-Tubulin Dimers Metabolite->Tubulin Inhibition MitoticArrest Mitotic Arrest & Apoptosis Metabolite->MitoticArrest Suppression of Dynamics Leads to Polymerization Polymerization (Growth) Tubulin->Polymerization Depolymerization Depolymerization (Shortening) Polymerization->Depolymerization Dynamic Instability Depolymerization->Polymerization

Caption: Mechanism of action of DM1 leading to mitotic arrest.

References

S-methyl DM1: A Viable Biomarker for ADC Efficacy? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers to predict the efficacy of Antibody-Drug Conjugates (ADCs) is paramount. This guide provides a comprehensive comparison of S-methyl DM1 as a potential biomarker against established and emerging alternatives, supported by experimental data and detailed methodologies.

The therapeutic success of ADCs, which are designed to deliver potent cytotoxic agents directly to tumor cells, is critically dependent on a series of events, from target antigen binding to the intracellular release of the cytotoxic payload. Consequently, the ability to monitor these processes and predict patient response is a key focus in ADC development. One such candidate biomarker that has garnered attention is this compound, a catabolite of the widely used maytansinoid payload, DM1.

This compound: A Metabolite in Focus

This compound is formed following the internalization and lysosomal degradation of DM1-containing ADCs, such as ado-trastuzumab emtansine (T-DM1). The parent ADC binds to its target on the cancer cell surface, is internalized, and trafficked to the lysosome. There, proteolytic degradation of the antibody releases the payload, which can then be metabolized to this compound. While this compound retains some cytotoxic activity by inhibiting microtubule polymerization, its potency is significantly lower than the parent payload, DM1.

The rationale for investigating this compound as a biomarker lies in the hypothesis that its concentration in circulation could reflect the extent of ADC processing within the tumor and, therefore, correlate with anti-tumor activity. However, clinical and preclinical evidence to robustly support this correlation remains limited.

Comparative Analysis of Biomarkers for ADC Efficacy

To provide a clear comparison, the following table summarizes the current evidence for this compound alongside established and emerging biomarkers for predicting ADC efficacy.

BiomarkerMechanism/RationaleCorrelation with ADC EfficacySupporting Experimental Data
This compound A catabolite of the DM1 payload, its presence indicates intracellular processing of the ADC.No direct correlation established. Preclinical studies in rats have detected this compound and other catabolites in plasma following T-DM1 administration.[1][2] Clinical studies have also detected the precursor, Lysine-MCC-DM1, at low concentrations in patient plasma.[3] However, a key finding is that overall T-DM1 exposure does not correlate with clinical response, suggesting that the levels of its catabolites may also not be predictive.[3][4]Primarily pharmacokinetic studies detecting its presence. No studies to date have demonstrated a statistically significant correlation between this compound plasma concentrations and patient outcomes such as tumor response or survival.
Target Antigen Expression (e.g., HER2) The level of the target antigen on the tumor cell surface is crucial for ADC binding and subsequent internalization.Strong positive correlation. Higher HER2 expression is associated with improved outcomes for patients treated with the anti-HER2 ADC, T-DM1.[5][6]A biomarker analysis of the EMILIA trial showed that patients with high HER2 mRNA levels had a median progression-free survival of 34.1 months with T-DM1 versus 24.8 months for those with lower levels.[5] The KATHERINE study also demonstrated that T-DM1 improved invasive disease-free survival across most HER2 expression subgroups, with the exception of those with focal expression.[6]
Circulating Tumor DNA (ctDNA) Fragments of DNA shed from tumor cells into the bloodstream, which can be analyzed for tumor-specific mutations and quantity.Strong correlation. Changes in ctDNA levels have been shown to be an early indicator of treatment response and can predict progression-free and overall survival.[1][7]A study on patients with advanced cancers demonstrated that ctDNA progression preceded or occurred with progressive disease in 72.5% of patients, with a median lead time of 23 days.[7] In metastatic breast cancer, specific gene alterations in ctDNA have been associated with progression-free survival in patients receiving ADCs.[1]

Experimental Protocols

Quantification of this compound and other DM1 Catabolites in Plasma by LC-MS/MS

This protocol outlines a general method for the detection and quantification of DM1 and its catabolites, including this compound and Lysine-MCC-DM1, in human plasma. This method is based on principles described in various studies.[8][9][10]

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM transitions for each analyte and the internal standard should be optimized using authentic standards.

3. Quantification:

  • A calibration curve is generated by spiking known concentrations of this compound, Lysine-MCC-DM1, and DM1 into blank plasma and processing them alongside the study samples.

  • The concentration of each analyte in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizing the Pathways and Processes

To better understand the context of this compound as a biomarker, the following diagrams illustrate the ADC mechanism of action and the workflow for biomarker validation.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload (DM1) Lysosome->Payload 4. Payload Release (Proteolytic Degradation) Metabolite This compound Payload->Metabolite Metabolism Microtubules Microtubule Disruption & Cell Death Payload->Microtubules Metabolite->Microtubules

Caption: ADC Mechanism of Action.

Biomarker_Validation Discovery Biomarker Discovery (e.g., Genomics, Proteomics) Analytical Analytical Validation (Assay Development, Reproducibility) Discovery->Analytical Clinical Clinical Validation (Correlation with Clinical Outcome) Analytical->Clinical Utility Clinical Utility (Does it improve patient outcomes?) Clinical->Utility

Caption: Biomarker Validation Workflow.

Conclusion

While this compound is a direct indicator of the intracellular processing of DM1-containing ADCs, the current body of evidence does not support its use as a standalone predictive biomarker for ADC efficacy. The lack of a clear correlation between the plasma concentrations of T-DM1 and its catabolites with clinical outcomes suggests that the systemic levels of these molecules may not accurately reflect the complex intratumoral pharmacology of the ADC.

In contrast, target antigen expression (e.g., HER2) remains a cornerstone for patient selection for many ADCs, with a well-established correlation to treatment benefit. Furthermore, emerging liquid biopsy-based biomarkers, such as ctDNA, show significant promise in providing a dynamic and real-time assessment of treatment response.

For researchers and drug developers, the focus should remain on validating biomarkers that have a strong and direct correlation with clinical efficacy. While the analysis of ADC catabolites like this compound provides valuable pharmacokinetic information, its utility as a predictive biomarker for patient response appears limited at present. Future research could explore the concentration of these catabolites within the tumor microenvironment, which may provide a more direct link to ADC activity. However, for now, a multi-faceted approach utilizing validated biomarkers like target expression and ctDNA is the most robust strategy for guiding the clinical development and use of ADCs.

References

Assessing the Specificity of S-methyl DM1's Microtubule Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-methyl DM1, a potent thiol-containing maytansinoid, has garnered significant attention in the field of oncology, primarily as the cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division. This guide provides a detailed comparison of this compound with other well-established microtubule inhibitors, supported by experimental data, to offer a clear perspective on its specificity and mechanism of action.

Mechanism of Action: A Tale of Two Ends

Microtubule inhibitors are broadly classified based on their binding sites on the αβ-tubulin heterodimer and their consequent effects on microtubule dynamics. This compound, like its parent compound maytansine and the vinca alkaloids, is a microtubule destabilizer. It exerts its effect by binding to the plus ends of microtubules.[1][2] This "end-poisoning" mechanism suppresses the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis.[1]

In contrast, other classes of microtubule inhibitors have distinct mechanisms. Taxanes, such as paclitaxel, bind to the β-tubulin subunit within the microtubule polymer, promoting microtubule stabilization and preventing their disassembly. Colchicine and its analogues bind to a separate site on soluble tubulin, preventing its polymerization into microtubules.

dot

G cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers This compound This compound Microtubule Microtubule This compound->Microtubule Binds to (+) ends Vincristine Vincristine Vincristine->Microtubule Binds to (+) ends Colchicine Colchicine Tubulin Dimers Tubulin Dimers Colchicine->Tubulin Dimers Inhibits polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes polymer Tubulin Dimers->Microtubule Polymerization

Caption: Mechanism of Action of Microtubule Inhibitors.

Quantitative Comparison of Microtubule Inhibition

The specificity and potency of microtubule inhibitors can be quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for this compound and its comparators.

CompoundTargetBinding Affinity (Kd)Reference
This compound Tubulin0.93 µM[2][3]
Microtubule (high affinity sites)0.1 µM[2]
Maytansine Tubulin0.86 µM[2]
Vinblastine Microtubule (high affinity sites)~1.9 µM[2]

Table 1: Binding Affinities to Tubulin and Microtubules. this compound exhibits a significantly higher affinity for high-affinity sites on the microtubule itself compared to soluble tubulin, and its affinity for these sites is approximately 20-fold stronger than that of vinblastine.[2]

CompoundIC50 (Tubulin Polymerization)Reference
This compound 4.0 µM[2]
Maytansine 1.0 µM[2]
Paclitaxel - (Promotes polymerization)
Vincristine - (Induces tubulin aggregation)

Table 2: Inhibition of in vitro Tubulin Polymerization. While this compound is a potent inhibitor of microtubule dynamics, it is a weaker inhibitor of overall tubulin polymerization compared to its parent compound, maytansine.[2] Paclitaxel promotes polymerization, and vincristine's primary effect at higher concentrations is the formation of tubulin aggregates rather than simple inhibition of polymerization.

CompoundCell LineIC50 (Cytotoxicity)Reference
This compound MCF7330 pM[1]
Maytansine MCF7710 pM[1]
Paclitaxel Various human tumor cell lines2.5 - 7.5 nM (24h exposure)[4]
Vincristine A549/CDDP~15-fold higher than A549[5]

Table 3: Cytotoxicity in Cancer Cell Lines. this compound demonstrates potent cytotoxicity at picomolar concentrations, being slightly more potent than maytansine in MCF7 cells.[1] Direct comparison of IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions.

Effects on Microtubule Dynamics

The primary mechanism of this compound's cytotoxicity at low concentrations is the suppression of microtubule dynamic instability. This refers to the alternating phases of microtubule growth (polymerization) and shrinkage (depolymerization), which are essential for proper mitotic spindle function.

Compound (at 100 nM)Effect on Dynamic InstabilitySuppression of DynamicityReference
This compound Suppresses growth and shortening rates, and catastrophe frequency84%[2]
Maytansine Suppresses growth and shortening rates, and catastrophe frequency45%[2]

Table 4: Suppression of Microtubule Dynamic Instability in vitro. this compound is a more potent suppressor of microtubule dynamics than maytansine.[2] This highlights its specificity in targeting the dynamic nature of microtubules rather than simply inhibiting bulk polymerization.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the extent of tubulin polymerization in the presence of a test compound.

Workflow:

dot

G A Prepare tubulin solution (e.g., 3 mg/mL in PEM buffer) B Add test compound (this compound or comparator) or vehicle control A->B C Incubate at 37°C to induce polymerization B->C D Monitor absorbance at 340 nm over time C->D E Analyze polymerization kinetics (lag time, rate, plateau) D->E

Caption: Tubulin Polymerization Assay Workflow.

Detailed Methodology:

  • Reagents: Purified tubulin, GTP, PEM buffer (PIPES, EGTA, MgCl2), test compounds.

  • Procedure:

    • Thaw tubulin on ice.

    • Prepare reaction mixtures in a 96-well plate on ice, containing tubulin, GTP, and the test compound at various concentrations.

    • Transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Immediately begin recording the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

    • The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. From these curves, parameters such as the initial rate of polymerization and the maximum polymer mass can be determined.

In Vitro Microtubule Dynamics Assay

This assay directly visualizes and quantifies the dynamic instability of individual microtubules.

Workflow:

dot

G A Prepare flow chamber with immobilized microtubule seeds B Introduce a solution of fluorescently labeled tubulin and GTP A->B C Add test compound (this compound or comparator) or vehicle control B->C D Acquire time-lapse fluorescence microscopy images C->D E Generate kymographs and analyze microtubule growth/shortening events D->E

Caption: Microtubule Dynamics Assay Workflow.

Detailed Methodology:

  • Reagents: Fluorescently labeled tubulin, unlabeled tubulin, GTP, microtubule seeds (short, stable microtubule fragments), imaging buffer.

  • Procedure:

    • Assemble a flow chamber and coat the coverslip with an antibody to immobilize the microtubule seeds.

    • Introduce the microtubule seeds into the chamber.

    • Flow in the imaging solution containing a mixture of fluorescently labeled and unlabeled tubulin, GTP, and the test compound.

    • Place the chamber on a fluorescence microscope equipped with a temperature-controlled stage (37°C).

    • Acquire time-lapse images of individual microtubules growing from the seeds.

  • Data Analysis:

    • Generate kymographs (space-time plots) from the time-lapse images.

    • From the kymographs, measure the rates of microtubule growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).[6]

Conclusion

This compound is a highly potent microtubule inhibitor with a specific mechanism of action that distinguishes it from other classes of anti-tubulin agents. Its high affinity for the plus ends of microtubules leads to a profound suppression of microtubule dynamics at concentrations significantly lower than those required to affect the overall microtubule polymer mass. This "end-poisoning" effect is more pronounced than that of its parent compound, maytansine. While sharing a binding site near the vinca alkaloids, its interaction and functional consequences exhibit distinct characteristics. In comparison to microtubule-stabilizing agents like paclitaxel, this compound has a diametrically opposed effect on microtubule stability. This detailed understanding of its specificity is crucial for the rational design of novel ADCs and for optimizing its therapeutic application in oncology.

References

Comparative Analysis of S-methyl DM1 and Other Maytansinoids in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activity of S-methyl DM1 against other prominent maytansinoids, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these potent cytotoxic agents. Maytansinoids, including this compound, are highly effective microtubule-targeting agents that induce cell death, making them valuable payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3]

Quantitative Comparison of Maytansinoid Activity

The following table summarizes key quantitative data on the cytotoxic and anti-microtubule activities of this compound and other maytansinoids. This compound is a stable, thiomethyl derivative of DM1 and a primary metabolite of ADCs that utilize thiol-containing maytansinoids.[4][5][6] It consistently demonstrates potent activity, in some cases greater than the parent compound, maytansine.

MaytansinoidAssayCell Line / SystemIC₅₀ / KₔReference
This compound Cell Proliferation InhibitionMCF7330 pM[4][5]
Mitotic ArrestMCF7340 pM[7]
Microtubule PolymerizationPurified bovine brain tubulin4.0 µM[5][6][8]
Binding to Soluble TubulinPurified tubulinKₔ: 0.93 µM[5][6][9][8]
Binding to Microtubules (High-Affinity)Purified microtubulesKₔ: 0.1 µM[5][6][8]
Maytansine Cell Proliferation InhibitionMCF7710 pM[4][5]
Mitotic ArrestMCF7710 pM[7]
Microtubule PolymerizationPurified bovine brain tubulin1.0 µM[6][9][8]
Binding to Soluble TubulinPurified tubulinKₔ: 0.86 µM[6][9][8]
S-methyl DM4 Microtubule PolymerizationPurified bovine brain tubulin1.7 µM[6][9][8]
Ansamitocin P3 Cell Proliferation InhibitionMCF720 pM[10]
Cell Proliferation InhibitionHeLa50 pM[10][11]
Cell Proliferation InhibitionMDA-MB-231150 pM[10][11]

Mechanism of Action: Microtubule Disruption

Maytansinoids exert their potent anticancer effects primarily by inhibiting the assembly of microtubules.[1][12] These crucial cytoskeletal components are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1] By binding to tubulin at the vinca domain, maytansinoids prevent the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][4][12]

Maytansinoid_Signaling_Pathway cluster_cell Cancer Cell Maytansinoid Maytansinoid (e.g., this compound) Tubulin α/β-Tubulin Dimers Maytansinoid->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymer Maytansinoid->Microtubule Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Assembly Microtubule->MitoticSpindle MitoticSpindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1. Mechanism of action of maytansinoids leading to apoptosis.

Notably, while this compound and maytansine bind to soluble tubulin with similar affinities, this compound and S-methyl DM4 are significantly more potent at suppressing microtubule dynamic instability than maytansine.[6] At a concentration of 100 nM, this compound and S-methyl DM4 suppressed dynamic instability by 84% and 73% respectively, compared to only 45% for maytansine.[6] This enhanced suppression of microtubule dynamics is a key factor in their potent antimitotic effects.[4][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Plating: Seed cells in a 96-well plate at a density of 3,000–6,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the maytansinoid compounds (e.g., this compound, maytansine) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add 10-20 µL of Thiazolyl Blue Tetrazolium Bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 2–4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Preparation: Reconstitute lyophilized porcine brain tubulin protein (>99% pure) to a final concentration of 2-3 mg/mL in a G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol.[15][16]

  • Compound Addition: In a pre-warmed 96-well plate, add various concentrations of the maytansinoid compounds (e.g., 0.1 µM–20 µM).[6][15]

  • Initiation of Polymerization: Add the reconstituted tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every 60 seconds for one hour.[15] An increase in absorbance indicates microtubule polymerization.

  • Analysis: Plot the absorbance values over time. The half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization can be determined by comparing the maximum absorbance in the presence of the compound to the vehicle control.[6][8]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of different maytansinoids.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Maytansinoid Stock Solutions (this compound, Maytansine, DM4, etc.) Cytotoxicity Cytotoxicity Assay (MTT) - Treat cells with serial dilutions - Incubate for 72h - Measure viability Compound_Prep->Cytotoxicity Tubulin_Poly Tubulin Polymerization Assay - Mix tubulin with compounds - Incubate at 37°C - Measure absorbance Compound_Prep->Tubulin_Poly Cell_Culture Culture Cancer Cell Lines (e.g., MCF7, HeLa) Cell_Culture->Cytotoxicity Tubulin_Prep Prepare Purified Tubulin Tubulin_Prep->Tubulin_Poly IC50_Calc Calculate IC50 Values (Cell Proliferation & Polymerization) Cytotoxicity->IC50_Calc Tubulin_Poly->IC50_Calc Comparison Compare Potency & Efficacy IC50_Calc->Comparison

Figure 2. Workflow for comparing the in vitro activity of maytansinoids.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent maytansinoid derivative. In cell-based assays, it exhibits slightly greater cytotoxicity against MCF7 cells than its parent compound, maytansine.[4][5] While it is a weaker inhibitor of bulk microtubule polymerization in biochemical assays compared to maytansine, its significantly stronger suppression of microtubule dynamic instability highlights a crucial aspect of its mechanism of action.[6] This potent antimitotic activity, combined with its role as a key metabolite of maytansinoid-based ADCs, underscores the importance of this compound in the development of targeted cancer therapies. Ansamitocin P3 also shows exceptionally high potency, surpassing this compound in the cell lines tested.[10][11] This comparative data is vital for the rational design and selection of maytansinoid payloads for next-generation ADCs.

References

Safety Operating Guide

Safe Disposal of S-methyl DM1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of S-methyl DM1, a potent cytotoxic maytansinoid derivative used in the development of antibody-drug conjugates (ADCs), is critical for ensuring laboratory safety and environmental protection.[1][2][3] Due to its hazardous nature, strict adherence to established protocols and regulatory requirements is essential.

This compound is classified as a hazardous substance with significant health risks. It is considered acutely toxic if swallowed or in contact with skin, and may cause genetic defects, cancer, damage to fertility or an unborn child, and damage to organs.[4] Therefore, handling and disposal must be conducted with the utmost care, utilizing appropriate personal protective equipment and engineering controls.[4][5]

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to read and understand the Safety Data Sheet (SDS).[4]

  • Engineering Controls : All work with this compound should be performed in a designated area equipped with adequate general or local exhaust ventilation, such as a chemical fume hood, to minimize inhalation exposure.[4] Facilities should have an eyewash station and a safety shower readily accessible.[4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.[4] This includes:

    • Eye Protection : Wear chemical safety goggles or a face shield.[4]

    • Hand Protection : Use compatible, chemical-resistant gloves.[4]

    • Body Protection : Wear a lab coat or other protective clothing to prevent skin exposure.[4]

    • Respiratory Protection : If there is a risk of airborne exposure, use a NIOSH-approved respirator.[4]

Hazard Classification Summary

The following table summarizes the GHS hazard classifications for this compound, highlighting the critical risks associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H301: Toxic if swallowed.[4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[4]
Germ Cell MutagenicityCategory 2H340: May cause genetic defects.[4]
CarcinogenicityCategory 2H350: May cause cancer.[4]
Reproductive ToxicityCategory 2H360: May damage fertility or the unborn child.[4]
Specific Target Organ Toxicity (Single Exposure)Category 2H371: May cause damage to organs.[4]

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed as hazardous cytotoxic waste.[6][] The primary principle is to ensure containment and proper disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4]

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect all contaminated solid materials, including unused this compound powder, disposable labware (e.g., pipette tips, tubes, vials), and contaminated PPE (gloves, gowns), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Liquid Waste : Collect all solutions containing this compound, including stock solutions and experimental media, in a dedicated, sealed, and shatter-resistant hazardous waste container. The container must be appropriately labeled with its contents. Do not mix with other solvent waste streams unless specifically permitted by your institution's safety office.

  • Sharps : Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

Step 2: Decontamination of Work Surfaces

  • Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.

  • Use a validated decontamination solution known to be effective against maytansinoids. Consult with your institution's Environmental Health & Safety (EHS) department for recommended procedures and deactivating agents.

  • The cleaning materials (e.g., wipes, absorbent pads) used for decontamination must also be disposed of as hazardous solid waste.

Step 3: Temporary Storage of Waste

  • Store the sealed and labeled hazardous waste containers in a secure, designated area away from incompatible materials.[4]

  • The storage area should be well-ventilated and have secondary containment to manage potential spills.

  • Follow all institutional guidelines for the temporary storage of hazardous waste, including limits on accumulation time and quantity.

Step 4: Arrange for Professional Disposal

  • Contact Your EHS Office : Never attempt to dispose of this compound through standard laboratory trash or drains. Contact your institution's Environmental Health & Safety (EHS) or equivalent safety department.

  • Professional Waste Contractor : The EHS office will coordinate the pickup, transport, and ultimate disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor. These contractors are equipped to handle and dispose of highly potent cytotoxic compounds in compliance with all regulatory standards.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_post Final Procedures PPE Step 1: Don Appropriate PPE (Gloves, Gown, Eye Protection) Handling Step 2: Handle this compound in a Fume Hood PPE->Handling Collect_Solid Step 3a: Collect Solid Waste (PPE, Labware) in Labeled Cytotoxic Waste Container Handling->Collect_Solid Collect_Liquid Step 3b: Collect Liquid Waste in Labeled, Sealed Cytotoxic Waste Container Handling->Collect_Liquid Decon Step 4: Decontaminate Work Surfaces & Equipment Collect_Solid->Decon Collect_Liquid->Decon Store Step 5: Store Waste Securely in Designated Area Decon->Store Contact_EHS Step 6: Contact EHS for Pickup by Licensed Contractor Store->Contact_EHS

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.